chemical and physical properties of butyl 4-methoxybenzoate
An In-Depth Technical Guide to the Physicochemical Profiling and Synthesis of Butyl 4-Methoxybenzoate Executive Summary Butyl 4-methoxybenzoate (often referred to as n-butyl p-anisate, CAS 6946-35-6) and its structural i...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Physicochemical Profiling and Synthesis of Butyl 4-Methoxybenzoate
Executive Summary
Butyl 4-methoxybenzoate (often referred to as n-butyl p-anisate, CAS 6946-35-6) and its structural isomer tert-butyl 4-methoxybenzoate (CAS 833-79-4) are critical esterified derivatives of 4-methoxybenzoic acid. These compounds serve as versatile building blocks in organic synthesis, high-value fragrance components, and lipophilic intermediates in pharmaceutical development. This whitepaper systematically deconstructs the thermodynamic properties, structural characteristics, and validated synthetic workflows for butyl 4-methoxybenzoate, providing actionable intelligence for application scientists, process chemists, and drug formulation experts.
Physicochemical and Thermodynamic Profiling
Understanding the physical chemistry of butyl 4-methoxybenzoate is paramount for predicting its behavior in biological systems and formulation matrices. The esterification of the polar carboxylic acid with a non-polar butyl chain significantly alters the partition coefficient and volatility of the core anisate scaffold.
Table 1: Quantitative Physicochemical Data for Butyl 4-Methoxybenzoate
Property
Value
Unit
Causality / Scientific Significance
Molecular Weight
208.25
g/mol
Optimal for small-molecule drug design; easily complies with Lipinski's Rule of 5 for oral bioavailability[1].
logP (Octanol/Water)
2.652
-
Indicates moderate-to-high lipophilicity. This ensures excellent membrane permeability while avoiding the extreme hydrophobicity that causes drug aggregation[2].
Enthalpy of Vaporization (ΔvapH°)
56.81
kJ/mol
Dictates the controlled release rate in fragrance formulations, providing a persistent, subtly sweet floral scent[2].
Gibbs Free Energy (ΔfG°)
-185.98
kJ/mol
Confirms the thermodynamic stability of the ester linkage under standard physiological and storage conditions[2].
Water Solubility (log10WS)
-3.09
mol/L
Poor aqueous solubility necessitates the use of co-solvents, surfactants, or lipid-based nanocarriers in liquid formulations[2].
Causality Insight: The logP value of 2.652 precisely places this molecule in the "sweet spot" for topical and transdermal drug delivery. The butyl tail provides sufficient lipid solubility to partition into the stratum corneum, while the polar methoxy and ester oxygen atoms maintain enough hydrogen-bond acceptor capacity to prevent the molecule from becoming permanently trapped in the lipid bilayer.
Structural and Spectroscopic Characterization
Accurate structural validation is the cornerstone of synthetic integrity. The
1
H NMR profile of butyl 4-methoxybenzoate exhibits distinct resonances that allow for rapid reaction monitoring and purity assessment.
1
H NMR (400 MHz, CDCl
3
) Resonance Assignments:
δ 8.02 (d, J = 9.2 Hz, 2H): Aromatic protons ortho to the ester carbonyl. These are heavily deshielded by the electron-withdrawing nature of the ester group[3].
δ 6.93 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the methoxy group, shielded by resonance electron donation from the oxygen lone pairs[3].
δ 4.31 (t, J = 6.6 Hz, 2H): Methylene protons (-O-CH
2
-) of the butyl chain, deshielded by the adjacent ester oxygen[3].
δ 1.76 (quint, 2H), 1.48 (sext, 2H), 1.00 (t, 3H): The remaining aliphatic protons of the butyl tail, shifting upfield as distance from the electronegative oxygen increases[3].
Validated Synthetic Workflows
While traditional Fischer esterification utilizing strong mineral acids (e.g., H
2
SO
4
) is possible, it often leads to deleterious side reactions, such as ether cleavage or dehydration of the alcohol. As a modern alternative, we advocate for mild, highly selective methodologies: Lipase-catalyzed esterification.
Caption: Workflow for Lipase-Catalyzed Esterification of Butyl 4-Methoxybenzoate.
Protocol 1: Green Enzymatic Esterification (Self-Validating System)
Rationale: Enzymatic esterification using Candida antarctica lipase B (Novozym® 435) provides near-perfect chemoselectivity and allows for catalyst recycling, significantly reducing the E-factor of the process[4].
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4-methoxybenzoic acid (10 mmol) and 1-butanol (30 mmol) in 20 mL of anhydrous toluene[4]. Causality: A 3-fold excess of the alcohol is utilized to push the equilibrium toward product formation via Le Chatelier's principle.
Catalyst Addition: Add 100 mg of immobilized Novozym® 435 and 1.0 g of activated 4Å molecular sieves. Causality: The molecular sieves act as a thermodynamic sink, sequestering the water byproduct to irreversibly drive the equilibrium toward the ester[4].
Incubation: Place the flask in an orbital shaker incubator at 50°C at 200 rpm for 48 hours[4].
Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Hexanes:EtOAc 9:1). The protocol self-validates when the highly polar acid baseline spot disappears, and a high-R
f
UV-active spot emerges, confirming chemical conversion.
Work-up: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme and molecular sieves. Wash the filter cake with 10 mL of ethyl acetate to ensure total product recovery[4].
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, 5-10% EtOAc in Hexanes) to yield butyl 4-methoxybenzoate as a colorless oil[3][5].
Applications in Drug Development and Fragrance
Caption: Structure-Property Relationships of Butyl 4-Methoxybenzoate in Drug Design.
Fragrance & Cosmetics Formulation:
The specific vapor pressure and molecular weight of butyl p-anisate impart a "subtly sweet floral scent" with woody undertones. It is utilized in fine perfumery to provide voluminous sweetness and high tenacity to floral compositions[6]. The heavier butyl chain slows the evaporation rate compared to the lighter methyl ester, allowing the molecule to act as an effective fixative that prolongs the scent's lifespan on the skin[6].
Pharmacology and Prodrug Design:
In prodrug design, the 4-methoxybenzoate moiety is often used to mask polar hydroxyl groups on active pharmaceutical ingredients (APIs). The ester linkage acts as a programmed metabolic liability; once the highly permeable prodrug enters systemic circulation, ubiquitous plasma esterases rapidly hydrolyze the ester bond. This enzymatic cleavage releases the active drug and the relatively benign 4-methoxybenzoic acid metabolite, cleanly delivering the payload.
Whitepaper: Mechanistic Profiling of Butyl 4-Methoxybenzoate in Vitro
Executive Summary Butyl 4-methoxybenzoate (B4MB), an esterified derivative of anisic acid, occupies a unique and highly versatile position in modern preclinical pharmacology. While traditionally recognized as a lipophili...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Butyl 4-methoxybenzoate (B4MB), an esterified derivative of anisic acid, occupies a unique and highly versatile position in modern preclinical pharmacology. While traditionally recognized as a lipophilic phenolic ester, recent in vitro research has unveiled its dual utility. It acts both as a direct-acting antimicrobial/antiparasitic agent and as a highly tunable electronic modulator (leaving group) in targeted covalent inhibitors. This whitepaper synthesizes the mechanistic pathways, structure-activity relationships (SAR), and validated in vitro protocols associated with B4MB, providing a comprehensive guide for drug development professionals.
Dual Modalities of Pharmacological Action
Modality A: Direct Antiparasitic and Antimicrobial Activity
The intrinsic biological activity of the B4MB scaffold is heavily dictated by its lipophilicity.
Antiparasitic Action (Toxoplasma gondii): B4MB exhibits high inhibitory effects against the Apicomplexan parasite T. gondii[1]. Causality: The butyl esterification of 4-methoxybenzoic acid significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity is an absolute requirement for the molecule to traverse both the host cell membrane (e.g., Hs27 fibroblasts) and the highly selective parasitophorous vacuole membrane. Once internalized, B4MB disrupts parasite proliferation, a mechanism quantifiable via the suppression of parasite-specific pyrimidine biosynthesis[1].
Antifungal Action: When integrated into larger frameworks, such as phthalimide or N-phthaloylglycine esters, B4MB derivatives demonstrate potent antifungal activity against pathogens like Candida albicans[2]. Causality: Mechanistic in vitro assays utilizing sorbitol and ergosterol indicate that these B4MB derivatives compromise fungal cell wall integrity and disrupt membrane sterol biosynthesis, leading to osmotic instability and cell death[2].
Modality B: Electronic Modulator in Targeted Covalent Inhibitors
In the realm of antiviral drug design, B4MB is utilized as a highly specific P1' leaving group in acyloxymethyl ketone (AOMK) inhibitors targeting the SARS-CoV-1 and SARS-CoV-2 3CL proteases (3CLpro)[3].
Causality of Reversibility: The catalytic mechanism of 3CLpro involves a nucleophilic attack by Cys145 on the inhibitor's ketone carbonyl. If the P1' leaving group is highly electron-deficient (e.g., 4-nitrobenzoate), expulsion is rapid, resulting in irreversible alkylation of the enzyme. However, the electron-donating para-methoxy group of B4MB destabilizes the leaving group anion. This electronic shift prevents complete expulsion, trapping the enzyme in a bimodal or reversible hemithioacetal adduct[3]. This reversibility is a critical design choice to minimize off-target toxicity, manage cellular efflux in lung epithelial cells, and improve the overall pharmacokinetic profile[3].
Covalent inhibition mechanism of 3CLpro modulated by the 4-methoxybenzoate leaving group.
In Vitro Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict internal controls to verify causality.
T. gondii Proliferation Assay (
3
H-Uracil Incorporation)
This protocol quantifies the direct antiparasitic efficacy of B4MB.
Rationale: T. gondii is a purine auxotroph and relies exclusively on pyrimidine salvage/biosynthesis for RNA replication.
3
H-Uracil is incorporated into the parasite but not the host cell, providing a zero-background readout[1].
Step 1 (Host Preparation): Culture Hs27 human fibroblast monolayers in 96-well plates until 80% confluency.
Step 2 (Treatment): Pre-treat the cells with 100 µM of B4MB (or vehicle control)[1].
Step 3 (Infection): Infect the wells with T. gondii (ME49 strain,
2×104
parasites/well) and incubate for 48 hours at 37°C[1].
Step 4 (Isotope Labeling): Add
3
H-Uracil (5 mCi, diluted 1:30) to the media and incubate for an additional 24 hours[1].
Step 5 (Quantification): Harvest the cells and quantify beta-emission using a liquid scintillation counter[1].
Self-Validation: Utilize IFN-
γ
pre-stimulated infected cells as a positive control for total inhibition, and untreated infected cells as a negative control[1].
In vitro workflow for evaluating T. gondii proliferation via 3H-Uracil incorporation.
FRET-Based Enzymatic Assay for 3CLpro Inhibition Reversibility
This protocol validates the electronic modulation of the AOMK warhead by the B4MB leaving group.
Rationale: Differentiating between irreversible and reversible covalent inhibitors requires kinetic validation. A jump-dilution assay forces the equilibrium backward; reversible inhibitors will release the enzyme, restoring catalytic activity[3].
Step 1 (Enzyme Prep): Prepare recombinant SARS-CoV-2 3CLpro in assay buffer (50 mM HEPES pH 7.5, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20).
Step 2 (Pre-incubation): Incubate 3CLpro with the B4MB-containing AOMK inhibitor at a concentration of
10×IC50
for 30 minutes.
Step 3 (Jump Dilution): Rapidly dilute the enzyme-inhibitor complex 100-fold into a buffer containing the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans).
Step 4 (Monitoring): Monitor the increase in fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 2 hours.
Self-Validation: Run a parallel assay using a known irreversible inhibitor (e.g., an AOMK with a 4-nitrobenzoate leaving group). The irreversible control will show zero fluorescence recovery, whereas the B4MB derivative will exhibit a time-dependent recovery of velocity, confirming bimodal/reversible binding[3].
Quantitative Data & Comparative Analysis
The table below synthesizes the quantitative in vitro parameters of B4MB across its various pharmacological applications, highlighting the assay metrics used to define its efficacy.
Modality / Target
Compound Context
Assay Type
Key Finding / Metric
Toxoplasma gondii
Native Butyl 4-methoxybenzoate
3
H-Uracil Incorporation
High inhibitory effect against proliferation at 100 µM[1].
SARS-CoV-2 3CLpro
AOMK-Derivative (P1' Leaving Group)
FRET-based Enzymatic Assay
Shifts inhibition kinetics to a reversible/bimodal state[3].
Candida albicans
Phthalimide-B4MB Conjugate
Broth Microdilution (MIC)
Potent antifungal activity via ergosterol/sorbitol pathway disruption[2].
Conclusion
Butyl 4-methoxybenzoate is a prime example of how a single chemical moiety can serve vastly different roles depending on its structural context. As a standalone molecule, its lipophilic and phenolic properties make it a potent disruptor of parasitic and fungal biology. As a structural subunit, its precise electronic properties (specifically the electron-donating methoxy group) allow medicinal chemists to fine-tune the reactivity of covalent warheads, transforming potentially toxic irreversible inhibitors into safer, reversible therapeutics.
References
[2] Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. MDPI.[Link]
[3] Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases for the Potential Therapeutic Treatment of COVID-19. Journal of Medicinal Chemistry - ACS Publications.[Link]
[1] Identification of Novel Natural Products with Antimicrobial Activity against Apicomplexa and Multi-resistant Gram-Negative Rods. Heinrich-Heine-Universität (HHU) Düsseldorf.[Link]
A Thermodynamic Investigation of Butyl 4-Methoxybenzoate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Butyl 4-methoxybenzoate, an ester of 4-methoxybenzoic acid and butanol, is a compound of interest in various fields, including pharmaceuticals,...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 4-methoxybenzoate, an ester of 4-methoxybenzoic acid and butanol, is a compound of interest in various fields, including pharmaceuticals, flavorings, and materials science. Its molecular structure, characterized by an aromatic ring, an ester group, and a butyl chain, imparts specific physicochemical properties that are crucial for its application and behavior in different systems. A thorough understanding of its thermodynamic properties is paramount for process design, formulation development, and predicting its environmental fate and transport.
This technical guide provides a comprehensive overview of the key thermodynamic properties of butyl 4-methoxybenzoate. In the absence of extensive direct experimental data for this specific ester, this guide leverages established thermodynamic principles and methodologies, drawing upon data from closely related compounds to provide a robust framework for its characterization. The primary analogue for this purpose is butyl 4-hydroxybenzoate, for which detailed experimental data is available, allowing for a thorough exposition of the experimental techniques and a scientifically grounded estimation of the properties of butyl 4-methoxybenzoate.
Core Thermodynamic Parameters
The thermodynamic stability and behavior of a compound are defined by several key parameters. This section will delve into the significance and determination of the standard molar enthalpy of formation, standard molar Gibbs free energy of formation, and heat capacity.
Standard Molar Enthalpy of Formation (ΔfH⦵m)
The standard molar enthalpy of formation is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a fundamental measure of the energetic stability of a compound. For organic molecules like butyl 4-methoxybenzoate, this value is typically determined indirectly through combustion calorimetry.
Standard Molar Gibbs Free Energy of Formation (ΔfG⦵m)
The standard molar Gibbs free energy of formation represents the change in Gibbs free energy for the formation of one mole of a compound from its constituent elements in their standard states.[3][4] It is the most definitive indicator of a compound's thermodynamic stability and spontaneity of formation under standard conditions. It is calculated using the Gibbs-Helmholtz equation:
ΔfG⦵ = ΔfH⦵ - TΔfS⦵
where T is the standard temperature (298.15 K) and ΔfS⦵ is the standard entropy of formation. Without experimental values for the standard entropy of butyl 4-methoxybenzoate, an exact value for ΔfG⦵ cannot be calculated. However, it can be estimated using group contribution methods or computational chemistry approaches.[5]
Heat Capacity (Cp)
Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount. The molar heat capacity at constant pressure (Cp,m) is a crucial parameter for a wide range of thermodynamic calculations, including the determination of changes in enthalpy and entropy with temperature.[1][2]
For butyl 4-hydroxybenzoate, low-temperature heat capacities have been meticulously measured using a high-precision automated adiabatic calorimeter over a temperature range of 79 to 399 K.[1][2] These measurements allow for the calculation of thermodynamic functions such as enthalpy and entropy as a function of temperature. A similar experimental approach would be necessary to determine the precise heat capacity of butyl 4-methoxybenzoate.
Experimental Determination of Thermodynamic Properties
The determination of the thermodynamic properties of a compound like butyl 4-methoxybenzoate relies on a suite of well-established experimental techniques. This section provides an in-depth look at the methodologies for combustion calorimetry and thermal analysis.
Combustion Calorimetry: Determining the Enthalpy of Formation
Combustion calorimetry is the gold standard for determining the enthalpy of combustion of organic compounds, from which the enthalpy of formation can be derived.[6][7]
Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of high-purity butyl 4-methoxybenzoate is pressed into a pellet.
Bomb Preparation: The pellet is placed in a platinum crucible within a high-pressure stainless-steel vessel, known as a combustion bomb. A known mass of water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.
Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.
Calorimeter Assembly: The bomb is placed in a calorimeter vessel containing a known mass of water. The calorimeter is equipped with a high-precision thermometer and a stirrer.
Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.
Temperature Monitoring: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.
Data Analysis: The corrected temperature rise is used to calculate the gross heat of combustion (Qc).[6] Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.
Calculation of Enthalpy of Combustion: The constant-volume energy of combustion (ΔcU) is calculated from the gross heat of combustion and the mass of the sample. The standard molar enthalpy of combustion (ΔcH⦵m) is then determined.
Calculation of Enthalpy of Formation: The standard molar enthalpy of formation is calculated using Hess's law, based on the known enthalpies of formation of the combustion products (CO₂ and H₂O).
The workflow for this process is illustrated below:
Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.
Thermal Analysis: Probing Phase Transitions and Thermal Stability
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide critical information about the phase behavior and thermal stability of materials.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to determine melting points, enthalpies of fusion, and heat capacities.
Sample Preparation: A small, accurately weighed sample (2-5 mg) of butyl 4-methoxybenzoate is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
Temperature Program: A controlled temperature program is initiated. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) to a temperature above the expected melting point, an isothermal hold, and then a cooling ramp.
Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.
Data Analysis: The resulting DSC thermogram is analyzed to determine:
Melting Point (Tm): The temperature at which the endothermic melting peak reaches its maximum.
Enthalpy of Fusion (ΔfusH): The area under the melting peak, which is proportional to the energy absorbed during melting.
Heat Capacity (Cp): Determined from the heat flow in a region with no thermal transitions.
The logical flow of a DSC experiment is as follows:
Caption: Logical flow diagram of a Differential Scanning Calorimetry (DSC) experiment.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess thermal stability and decomposition behavior.
Sample Preparation: An accurately weighed sample (5-10 mg) of butyl 4-methoxybenzoate is placed in a TGA pan (typically ceramic or platinum).
Instrument Setup: The pan is placed in the TGA furnace, and the atmosphere is controlled with a purge gas (e.g., nitrogen for inert conditions or air for oxidative conditions).
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 600 °C).
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine:
Onset of Decomposition: The temperature at which significant mass loss begins.
Decomposition Profile: The number of decomposition steps and the temperature range of each step.
Residual Mass: The amount of material remaining at the end of the experiment.
Summary of Thermodynamic Data
The following table summarizes the key thermodynamic properties of butyl 4-methoxybenzoate. Where direct experimental data is unavailable, estimated values based on the properties of butyl 4-hydroxybenzoate and other similar esters are provided for guidance.
Note: The estimated values are based on the experimental data for butyl 4-hydroxybenzoate and are intended for illustrative purposes. Experimental determination is required for precise values.
Conclusion
A comprehensive understanding of the thermodynamic properties of butyl 4-methoxybenzoate is essential for its effective application in research and industry. While direct experimental data for this compound is limited, this guide has outlined the critical thermodynamic parameters and the established experimental methodologies for their determination. By leveraging data from structurally similar compounds, such as butyl 4-hydroxybenzoate, it is possible to make informed estimations of its properties and to design the necessary experiments for their precise measurement. The detailed protocols for combustion calorimetry, DSC, and TGA provided herein offer a practical framework for researchers to undertake a thorough thermodynamic characterization of butyl 4-methoxybenzoate and other related compounds.
Ribeiro da Silva, M. A. V., & Monte, M. J. S. (2016). Vapor Pressures of Four Methyl Esters of Substituted Benzoic Acids. The Intermolecular Hydrogen Bond OH···O. Journal of Chemical & Engineering Data, 61(3), 1256–1263. [Link]
National Center for Biotechnology Information. (n.d.). tert-Butyl 4-methoxybenzoate. PubChem. Retrieved from [Link]
Meng, Q., & Zhu, D. (2014). Heat Capacities and Standard Molar Enthalpy of Formation of Butyl 4-Hydroxybenzoate (C11H14O3). Applied Mechanics and Materials, 525, 133-140. [Link]
Meng, Q., & Zhu, D. (2014). Heat Capacities and Standard Molar Enthalpy of Formation of Butyl 4-Hydroxybenzoate (C11H14O3). ResearchGate. Retrieved from [Link]
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Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Journal of Chemical & Engineering Data. [Link]
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Structural Elucidation and Crystallographic Analysis of Butyl 4-Methoxybenzoate: A Technical Whitepaper
Executive Summary Butyl 4-methoxybenzoate (also known as butyl p-anisate) is a highly versatile ester that serves as a critical structural motif bridging the gap between small-molecule synthetic intermediates and active...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Butyl 4-methoxybenzoate (also known as butyl p-anisate) is a highly versatile ester that serves as a critical structural motif bridging the gap between small-molecule synthetic intermediates and active pharmacophores[1][2]. Understanding its solid-state conformation via single-crystal X-ray diffraction (SCXRD) provides profound insights into the steric and electronic interplay between its rigid aromatic core and flexible aliphatic chain. This whitepaper details the structural analysis of butyl 4-methoxybenzoate, outlining a robust crystallographic workflow and exploring the implications of its molecular packing for drug development and biocatalysis.
Conformational Landscape and Molecular Geometry
The structure of butyl 4-methoxybenzoate (C₁₂H₁₆O₃) consists of three distinct functional domains, each dictating its physical properties and biological interactions:
The Methoxy Group : Acts as an electron-donating group via resonance, increasing the electron density of the phenyl ring and serving as a key site for biological oxidation[3].
The Aromatic Core : Provides a rigid, planar scaffold capable of
π−π
stacking within crystal lattices.
The Butyl Ester Chain : Introduces significant conformational flexibility. In the solid state, such alkyl chains typically adopt an extended, near-planar zig-zag conformation to maximize van der Waals contacts and minimize steric clashes, a behavior well-documented in related alkoxybenzoic derivatives[4].
Crystallographic Data and Structural Parameters
The following table summarizes the key physicochemical and anticipated crystallographic parameters for butyl 4-methoxybenzoate and its close structural analogs (such as tert-butyl 4-methoxybenzoate and p-n-butoxybenzoic acid)[2][4].
Experimental Methodology: A Self-Validating Crystallographic Protocol
To achieve a high-resolution structure, the experimental design must account for the high solubility and low melting point of aliphatic esters. The following protocol establishes a self-validating system where each step ensures the integrity of the subsequent analysis[5].
Step 1: Crystal Growth via Vapor Diffusion
Procedure : Dissolve 50 mg of butyl 4-methoxybenzoate in a minimum volume of dichloromethane (solvent). Place the open vial inside a larger sealed chamber containing hexanes (antisolvent).
Causality : Slow vapor diffusion allows for the gradual supersaturation of the solution, establishing thermodynamic control. This prevents rapid precipitation, which typically yields microcrystalline powders or twinned crystals unsuitable for single-crystal diffraction[5].
Step 2: Crystal Mounting and Cryocooling
Procedure : Select a single crystal under a polarized light microscope. Coat the crystal in a perfluoropolyether cryo-oil and mount it on a MiTeGen loop. Instantly transfer to a 100 K nitrogen gas stream on the diffractometer.
Causality : The cryo-oil displaces mother liquor, preventing ice ring formation during freezing. Cooling to 100 K restricts the thermal vibration (atomic displacement parameters, ADPs) of the highly flexible butyl chain, which is essential for resolving the electron density of the terminal methyl group.
Step 3: Data Collection and Reduction
Procedure : Utilize a diffractometer equipped with a microfocus Cu
Kα
source (
λ=1.54184
Å) and a photon-counting detector. Collect a full sphere of data using
ω
and
ϕ
scans. Perform integration and empirical absorption correction[5].
Causality : Copper radiation provides stronger diffraction intensities for light-atom (C, H, O) structures compared to Molybdenum, ensuring a high signal-to-noise ratio even for the weakly diffracting aliphatic tail.
Step 4: Structure Solution and Refinement
Procedure : Solve the phase problem using intrinsic phasing (e.g., SHELXT). Refine the model using full-matrix least-squares on
F2
(SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms[5].
Causality : The refinement process is self-validating; a successful model will converge with an
R1
value
<5%
, a goodness-of-fit (S) near 1.0, and a featureless residual electron density map, confirming the correct assignment of the butyl chain conformation.
Step-by-step X-ray crystallography workflow for small organic molecules.
Structural Analysis and Intermolecular Interactions
In the crystalline state, the packing of butyl 4-methoxybenzoate is dictated by the micro-segregation of its distinct chemical domains.
Aromatic/Polar Regions : The methoxy and ester carbonyl oxygen atoms act as hydrogen bond acceptors, forming a network of weak C-H...O interactions with the aromatic protons of adjacent molecules. This creates a dense, cohesive core lattice[6].
Aliphatic Regions : The butyl chains interdigitate, stabilized purely by London dispersion forces. Because these interactions are weak, the terminal carbons of the butyl group often exhibit higher thermal ellipsoids (disorder) even at low temperatures, a common feature in liquid-crystal precursors[4][6].
Interaction network of butyl 4-methoxybenzoate in biological and solid-state environments.
Biological and Pharmacological Implications
The structural characteristics of the 4-methoxybenzoate scaffold have profound implications in drug development and biocatalysis. Crystallographic studies of 4-methoxybenzoate bound to Cytochrome P450 enzymes (e.g., CYP199A2 and CYP199A4) reveal that the substrate is held tightly via hydrophobic and hydrogen-bonding interactions[3].
Regioselectivity : The enzyme's closed conformation forces the methoxy group to position directly over the heme iron, facilitating highly selective oxidative demethylation[3].
Chain Accommodation : In the case of the butyl ester derivative, the hydrophobic butyl chain extends into the substrate access channel. Understanding the exact conformation of this chain in the solid state helps computational chemists model the entropic penalty of binding when the flexible chain is constrained within a biological pocket.
Conclusion
The crystal structure analysis of butyl 4-methoxybenzoate exemplifies the intricate balance between molecular rigidity and flexibility. By employing a rigorous, low-temperature crystallographic protocol, researchers can accurately map the weak intermolecular forces that govern its solid-state assembly. These structural insights directly inform the rational design of active pharmaceutical ingredients and biocatalytic substrates, leveraging the predictable binding modes of the methoxybenzoate pharmacophore.
References
X-ray structure and DSC of mesomorphous 4-n-butyloxyphenyl-4'-methacryloyloxybenzoate
ResearchGate
[Link]
The crystal structures of 4-methoxybenzoate bound CYP199A2 and CYP199A4: structural changes on substrate binding and the identification of an anion binding site
PubMed / NIH[Link]
An X-ray study of the p-n-alkoxybenzoic acids. Part IV. Crystal structure of p-n-butoxybenzoic acid
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)[Link]
Spectroscopic Characterization of Butyl 4-Methoxybenzoate: A Comprehensive Analytical Framework
Introduction and Structural Rationale Butyl 4-methoxybenzoate (also known as butyl p-anisate) is a versatile ester widely utilized in fragrance formulations, pharmaceutical intermediates, and materials science. Accurate...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Structural Rationale
Butyl 4-methoxybenzoate (also known as butyl p-anisate) is a versatile ester widely utilized in fragrance formulations, pharmaceutical intermediates, and materials science. Accurate spectroscopic characterization of this molecule is critical for verifying synthetic success, assessing purity, and understanding its physicochemical behavior.
Structurally, butyl 4-methoxybenzoate consists of an electron-rich p-anisoyl moiety conjugated with an ester carbonyl, linked to a flexible, aliphatic butyl chain. This structural dichotomy—a rigid, conjugated aromatic system paired with a flexible aliphatic tail—dictates its distinct spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) platforms.
To establish a self-validating analytical framework, researchers must move beyond mere peak matching and understand the underlying quantum mechanical and electronegative causalities driving these signals.
Figure 1: Multi-modal spectroscopic workflow for the structural validation of butyl 4-methoxybenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive map of the molecule's carbon-hydrogen framework. The electron-donating methoxy group (-OCH₃) via resonance (+M effect) and the electron-withdrawing ester carbonyl (-COO-) via induction and resonance (-M effect) create a highly polarized aromatic ring[1].
¹H NMR Causality and Assignments
In the ¹H NMR spectrum (CDCl₃, 400 MHz), the aromatic protons exhibit a classic AA'BB' (or pseudo-AB) splitting pattern characteristic of para-disubstituted benzenes.
Aromatic Region: The protons ortho to the carbonyl group are heavily deshielded by the magnetic anisotropy of the C=O double bond, appearing as a doublet at δ 8.02 ppm (J ≈ 9.2 Hz). Conversely, the protons ortho to the methoxy group are shielded by the increased electron density from the oxygen's lone pairs, resonating upfield at δ 6.93 ppm (J ≈ 8.8 Hz)[1].
Aliphatic Region: The oxymethylene protons (-O-CH₂-) of the butyl chain are deshielded by the adjacent ester oxygen, appearing as a triplet at δ 4.31 ppm . The methoxy protons appear as a sharp, highly integrated singlet at δ 3.87 ppm [1].
¹³C NMR Causality and Assignments
The ¹³C NMR spectrum (CDCl₃, 100 MHz) resolves all 10 unique carbon environments. The carbonyl carbon is the most deshielded (δ 166.4 ppm ), followed closely by the aromatic carbon attached to the methoxy oxygen (δ 163.2 ppm ) due to direct electronegative deshielding[1].
Table 1: Consolidated NMR Spectral Data (CDCl₃)
Moiety / Position
¹H NMR (δ ppm, Multiplicity, J in Hz, Integration)
¹³C NMR (δ ppm)
Mechanistic Rationale
Carbonyl (C=O)
-
166.4
Strong deshielding via sp² oxygen electronegativity.
Ar-C (C-OMe)
-
163.2
Direct attachment to electronegative oxygen.
Ar-H (ortho to C=O)
8.02 (d, J = 9.2, 2H)
131.5
Deshielded by carbonyl magnetic anisotropy.
Ar-H (ortho to OMe)
6.93 (d, J = 8.8, 2H)
113.6
Shielded by resonance electron donation (+M).
Ar-C (ipso to C=O)
-
123.0
Quaternary carbon, resonance stabilized.
-O-CH₂- (Butyl)
4.31 (t, J = 6.6, 2H)
64.5
Deshielded by adjacent ester oxygen.
-OCH₃ (Methoxy)
3.87 (s, 3H)
55.4
Deshielded by ether oxygen.
-CH₂- (Butyl)
1.76 (quint, J = 7.1, 2H)
30.8
Aliphatic chain progression.
-CH₂- (Butyl)
1.48 (sext, J = 7.4, 2H)
19.3
Aliphatic chain progression.
-CH₃ (Butyl)
1.00 (t, J = 7.4, 3H)
13.8
Terminal methyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal validation of the functional groups. The ester carbonyl (C=O) stretch is the most diagnostic feature. Because the carbonyl is conjugated with the electron-rich p-anisoyl ring, the C=O bond order is slightly reduced compared to an isolated aliphatic ester. Consequently, the C=O stretching frequency appears at approximately 1714 cm⁻¹ [2], which is lower than a standard aliphatic ester (~1735 cm⁻¹).
Additionally, the strong asymmetric C-O-C stretching vibrations of the ester and methoxy groups dominate the fingerprint region, typically observed around 1256 cm⁻¹ [2].
Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS, 70 eV) reveals the molecular weight and structural connectivity through predictable fragmentation pathways.
Molecular Ion: The molecular ion peak[M]⁺ is observed at m/z 208 , confirming the intact mass of C₁₂H₁₆O₃[2].
Base Peak (α-Cleavage): The most favored fragmentation is the α-cleavage adjacent to the carbonyl group, resulting in the loss of the butoxy radical (•OC₄H₉). This yields the highly stable, resonance-stabilized p-anisoyl cation at m/z 135 , which typically constitutes the base peak (100% relative abundance)[2].
Secondary Fragmentation: The p-anisoyl cation can further lose carbon monoxide (CO) to form the methoxyphenyl cation at m/z 107 [2].
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol establishes a closed-loop validation system for acquiring these spectra.
Step 1: Sample Preparation & Purity Verification
Dissolve 10-15 mg of synthesized butyl 4-methoxybenzoate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Causality Check: Ensure the sample is free of residual solvents (e.g., ethyl acetate, hexane) via preliminary TLC or rapid 1D ¹H NMR, as solvent peaks will obscure the aliphatic butyl signals.
Step 2: NMR Acquisition
Transfer the solution to a clean, dry 5 mm NMR tube.
Acquire the ¹H spectrum at 400 MHz (or higher) with a minimum of 16 scans, a relaxation delay (D1) of 1.0 s, and an acquisition time of 3.0 s.
Acquire the ¹³C spectrum at 100 MHz with a minimum of 512 scans, utilizing complete proton decoupling (WALTZ-16).
Validation: Calibrate the chemical shifts using the residual CHCl₃ peak (δ 7.26 ppm for ¹H; δ 77.16 ppm for ¹³C).
Step 3: FT-IR Acquisition
Apply a neat drop of the liquid ester directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 scans).
Validation: Perform a background scan immediately prior to sample application to subtract atmospheric CO₂ and water vapor.
References
KPF6-Mediated Esterification and Amidation of Carboxylic Acids. ACS Publications. Available at:[Link]
One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. Acta Chimica Slovenica. Available at:[Link]
butyl 4-methoxybenzoate safety data sheet and handling
This technical guide provides an authoritative analysis of the safety, handling, and experimental applications of butyl 4-methoxybenzoate. Designed for drug development professionals and synthetic chemists, this document...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides an authoritative analysis of the safety, handling, and experimental applications of butyl 4-methoxybenzoate. Designed for drug development professionals and synthetic chemists, this document bridges the gap between regulatory safety data and practical, bench-level chemistry.
Chemical Identity and Structural Nuances
Butyl 4-methoxybenzoate (commonly referred to as butyl p-anisate) is an esterification product of p-anisic acid. In medicinal chemistry and materials science, it is primarily utilized in two synthetically relevant isomeric forms: the linear n-butyl ester (CAS: 6946-35-6)[1][2] and the sterically hindered tert-butyl ester (CAS: 833-79-4)[3].
While both isomers serve as valuable lipophilic building blocks, the tert-butyl variant is highly prized in complex multi-step synthesis. Its steric bulk provides exceptional resistance to nucleophilic attack and basic hydrolysis, allowing it to function as an orthogonal protecting group[3].
Physicochemical Profiling & Quantitative Data
Understanding the physicochemical properties of these esters is critical for predicting both their pharmacological behavior and their toxicological hazards. The Topological Polar Surface Area (TPSA) of 35.5 Ų indicates excellent membrane permeability[3], which facilitates rapid dermal absorption if mishandled.
Table 1: Comparative Physicochemical and Hazard Profile
Standard Safety Data Sheets (SDS) list hazards without explaining the underlying chemical biology. Butyl 4-methoxybenzoate is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), with the tert-butyl derivative also noted as harmful if swallowed (H302)[4].
The Causality of Irritation:
The primary mechanism of dermal and ocular irritation is not the intact ester, but its localized hydrolysis. When exposed to skin surface esterases and moisture, the compound hydrolyzes to release p-anisic acid and butanol. This reaction causes micro-environmental pH shifts and disrupts the stratum corneum lipid bilayer, leading to inflammation.
PPE Rationalization:
Dermal Protection: Due to its high lipophilicity, latex gloves offer insufficient barrier protection and will rapidly degrade. Nitrile gloves (minimum 0.11 mm thickness) or Neoprene are mandatory to prevent lipid-layer solvation.
Ocular Protection: Splash-proof chemical goggles are required. The lipophilic nature of the ester allows it to rapidly penetrate the corneal epithelium before natural tearing can flush the irritant.
Self-Validating Spill Response System
In the event of a localized spill, the response protocol must be treated as a chemical neutralization workflow rather than a simple physical cleanup. This ensures no active ester remains to cause delayed exposure.
Step-by-Step Decontamination Protocol:
Isolation: Immediately secure the area and ensure the laboratory fume hood ventilation is maximized to mitigate inhalation of vapors (H335)[4].
Containment: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Do not use sawdust, as the oxidative degradation of organic esters can generate localized heat.
Physical Removal: Sweep the saturated absorbent into a chemically resistant, sealable hazardous waste container.
Chemical Neutralization (Self-Validating Step): Wash the affected surface with a 5% sodium bicarbonate (NaHCO₃) solution. The mild base hydrolyzes any residual ester and converts free p-anisic acid into its highly water-soluble sodium salt[5]. The system is self-validating: once the aqueous wash runs clear and tests at a neutral pH (~7.5), the surface is chemically decontaminated.
Figure 1: Systematic spill response and pH-validated decontamination protocol.
Experimental Workflow: Advanced Synthesis via Acyl Fluoride Activation
While traditional Fischer esterification is sufficient for the n-butyl ester, synthesizing the sterically hindered tert-butyl 4-methoxybenzoate requires advanced activation methodologies to achieve high yields. We utilize Thionyl Fluoride (SOF₂) for the in situ generation of an acyl fluoride intermediate[6].
Mechanistic Advantage: Acyl fluorides are vastly superior to acyl chlorides for coupling with bulky alcohols. The C-F bond is highly stable to neutral hydrolysis but reacts chemoselectively with alkoxides, preventing premature degradation during the reaction[6].
Step-by-Step Synthesis Protocol:
Activation: Dissolve 1.0 equivalent of p-anisic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Introduce SOF₂ gas slowly at 0°C.
Intermediate Formation: Allow the mixture to warm to room temperature. The formation of the acyl fluoride intermediate is accompanied by the evolution of SO₂ gas.
Coupling: Cool the reaction back to 0°C. Add 1.5 equivalents of tert-butanol followed dropwise by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The DIPEA acts as a non-nucleophilic base to capture the generated HF[6].
Quench and Workup: Terminate the reaction by adding saturated aqueous NaHCO₃. This neutralizes any residual HF and unreacted acid. Extract the aqueous layer with ethyl acetate (3x).
Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield pure tert-butyl 4-methoxybenzoate.
Figure 2: Advanced chemoselective synthesis of tert-butyl 4-methoxybenzoate.
References
butyl 4-methoxybenzoate SDS, 6946-35-6 Safety Data Sheets
Source: echemi.com
URL:1
A Senior Application Scientist's Guide to the Preliminary Toxicity Assessment of Butyl 4-Methoxybenzoate
Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical framework for conducting preliminary toxicity studies on Butyl 4-Methoxybenzoate, a compound of in...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical framework for conducting preliminary toxicity studies on Butyl 4-Methoxybenzoate, a compound of interest in the cosmetic and pharmaceutical industries. In the absence of extensive public data for this specific molecule, this guide establishes a robust, scientifically-grounded strategy based on internationally recognized protocols and the toxicological evaluation of structurally similar compounds. Our approach prioritizes modern, animal-free testing methodologies in alignment with current regulatory and ethical standards.
Introduction: Chemical Identity and Regulatory Imperative
Butyl 4-methoxybenzoate belongs to the benzoate ester family, a class of compounds widely used as fragrance ingredients, preservatives, and UV filters. A thorough safety evaluation is a prerequisite for the inclusion of any new chemical in consumer products, a mandate driven by global regulatory bodies like the European Commission's Scientific Committee on Consumer Safety (SCCS).[1][2][3][4] The preliminary toxicological assessment is the first critical step, designed to identify any potential hazards such as local tissue irritation, systemic toxicity, and genotoxicity.
This guide follows a tiered, evidence-based approach, beginning with in silico and in vitro methods to minimize and refine the potential need for any subsequent, limited in vivo studies.
Table 1: Chemical Identity of Butyl 4-Methoxybenzoate and Structurally Related Analogs
A Tiered Approach to Preliminary Toxicity Assessment
The modern paradigm in toxicology emphasizes a strategic, tiered approach to safety testing. This begins with non-animal methods to screen for potential hazards before proceeding to more complex biological systems if necessary. This workflow is both ethically responsible and scientifically robust, providing a comprehensive profile of the test substance.
Caption: Experimental workflow for the Reconstructed Human Epidermis (RhE) test.
Ocular Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test - OECD 437
Principle: The BCOP assay is an ex vivo method that uses corneas isolated from the eyes of cattle obtained from abattoirs. [10][11][12]It assesses two key indicators of eye damage: opacity (protein denaturation) and permeability (breakdown of the epithelial barrier). [10]These endpoints allow for the identification of substances that cause serious eye damage.
[13]
Experimental Protocol: BCOP Test
Cornea Preparation: Isolate corneas from fresh bovine eyes and mount them in specialized holders, creating separate anterior and posterior chambers.
Baseline Measurement: Measure the baseline opacity of each cornea using an opacitometer.
Test Article Application:
Fill the anterior chamber with maintenance medium. Apply 750 µL of undiluted Butyl 4-Methoxybenzoate directly to the epithelial surface.
Use a negative control (saline) and a positive control (e.g., ethanol).
Exposure: Incubate the corneas for 10 minutes at 32°C.
Washing: Thoroughly wash the test article from the corneal surface.
Post-Exposure Measurement:
Opacity: Measure the final opacity of the cornea.
Permeability: Add sodium fluorescein solution to the anterior chamber and incubate for 90 minutes. Measure the amount of fluorescein that has passed through the cornea into the posterior chamber using a spectrophotometer.
Calculation & Classification: Calculate the mean opacity and permeability values for each group. Combine these into an In Vitro Irritancy Score (IVIS). The IVIS is used to classify the substance according to UN GHS criteria for eye irritation.
Tier 2: Acute Systemic Toxicity
Causality: While in vitro tests are excellent for local and genetic toxicity, an initial assessment of systemic toxicity following a single high-dose exposure is still a regulatory requirement. This test provides a general indication of a substance's intrinsic toxicity and helps classify it for hazard labeling. Modern protocols focus on using the minimum number of animals necessary to achieve a classification, rather than calculating a precise LD50.
[14][15]
Acute Oral Toxicity - OECD 420, 423, or 425
Principle: These guidelines describe sequential testing methods that use a reduced number of animals. [14][16]The choice between the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), or the Up-and-Down Procedure (OECD 425) depends on the expected toxicity and regulatory needs. [17][18][19]The general approach involves dosing animals (typically female rats) sequentially at defined dose levels.
[14][17]
General Protocol Outline (Adapted from OECD Guidelines)
Animal Selection & Housing: Use a single sex of healthy, young adult rodents (typically nulliparous, non-pregnant females). [19]House them in appropriate conditions with a 12-hour light/dark cycle.
[14]2. Dose Selection: Select a starting dose based on available data from structurally related compounds or in silico predictions. The fixed dose levels are typically 5, 50, 300, and 2000 mg/kg body weight.
[19]3. Administration: Administer the test substance in a single dose by oral gavage after a brief fasting period.
[15]4. Observation: Observe the animal's response. The outcome (e.g., survival or evident toxicity) determines the dose for the next animal (either higher or lower). Animals are observed for up to 14 days for signs of toxicity and mortality.
[17]5. Endpoint: The test concludes when enough information is gathered to assign the substance to a GHS toxicity category. A full necropsy is performed on all animals.
Conclusion and Next-Generation Risk Assessment
The completion of this preliminary toxicity panel provides the foundational data for a comprehensive safety assessment of Butyl 4-Methoxybenzoate. The results from the genotoxicity, skin/eye irritation, and acute oral toxicity studies collectively establish a baseline hazard profile.
This data is then integrated into a broader risk assessment framework. This involves considering the intended use of the ingredient, its concentration in the final product, and potential consumer exposure scenarios. Modern approaches, such as the Next-Generation Risk Assessment (NGRA), increasingly incorporate in silico predictions and New Approach Methodologies (NAMs) to build a more complete, human-relevant safety profile, further reducing the reliance on animal testing. [1][4]This science-led, evidence-based approach ensures that innovative ingredients can be used with a high degree of confidence in their safety for consumers.
References
OECD. (2016). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
[20][21]2. Nucro-Technics. (2020, August 27). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. [Link]
[22]3. IIVS. (n.d.). Bovine Corneal Opacity and Permeability (BCOP, OECD 437) with Optional Histology. [Link]
[10]4. National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]
5. Charles River Laboratories. (n.d.). In Vitro Chromosomal Aberration Test. [Link]
[23]6. OECD. (2009). Test No. 437: Bovine Corneal Opacity and Permeability Test Method for Identifying Ocular Corrosives and Severe Irritants. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
[11]7. OECD. (2013). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
[24]8. ResearchGate. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]
[14]9. RE-Place. (n.d.). Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. [Link]
[12]10. RSC Publishing. (2025, January 8). Pre-validation of a novel reconstructed skin equivalent model for skin irritation and nanoparticle risk assessment. [Link]
[25]11. Ministry of Health, Labour and Welfare, Japan. (1997). OECD Guideline for Testing of Chemicals 473. [Link]
Introduction: The Analytical Imperative in Modern Chemistry
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Butyl 4-methoxybenzoate In the realms of pharmaceutical development, materials science, and synthetic chemistry, the unambiguous structural confirmation of mo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Butyl 4-methoxybenzoate
In the realms of pharmaceutical development, materials science, and synthetic chemistry, the unambiguous structural confirmation of molecular entities is paramount. Butyl 4-methoxybenzoate (also known as butyl p-anisate) is an organic ester with applications ranging from flavor and fragrance compounds to its use as a key intermediate in the synthesis of more complex molecules.[1] Its structural integrity is critical to its function and safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structure in solution.[2]
This guide serves as a technical deep-dive into the ¹H and ¹³C NMR spectra of butyl 4-methoxybenzoate. As a senior application scientist, the following narrative is structured not merely as a data sheet, but as an interpretive guide. It explains the causal relationships between the molecular structure and the resulting spectral features, providing researchers and drug development professionals with the foundational understanding required for confident spectral interpretation and quality control.
Molecular Structure and Symmetry Analysis
Before delving into the spectra, a thorough understanding of the molecule's structure is essential. Butyl 4-methoxybenzoate consists of a para-substituted benzene ring attached to a butyl ester group.
The molecule's IUPAC name is butyl 4-methoxybenzoate, and its chemical formula is C₁₂H₁₆O₃.[1] A key feature is the para-substitution on the aromatic ring, which imparts a C₂ axis of symmetry through the C1-C4 carbons. This symmetry is crucial as it renders specific pairs of protons and carbons chemically equivalent, thereby simplifying the resulting NMR spectra.
Caption: Labeled structure of Butyl 4-methoxybenzoate.
The quality of an NMR spectrum is profoundly dependent on the sample preparation. A flawed preparation can introduce artifacts, broaden spectral lines, and obscure crucial information. The following protocol is a self-validating system designed to produce high-resolution spectra for quantitative and qualitative analysis.
Objective: To prepare a homogeneous, particulate-free solution of butyl 4-methoxybenzoate in a deuterated solvent suitable for high-field NMR analysis.
Materials:
Butyl 4-methoxybenzoate (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR).[3]
Deuterated Chloroform (CDCl₃, >99.8% D).
Tetramethylsilane (TMS) as an internal standard.
High-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent).
Pasteur pipette and glass wool or a syringe filter.
Vortex mixer.
Methodology:
Weighing the Analyte: Accurately weigh approximately 15 mg of butyl 4-methoxybenzoate and transfer it into a clean, dry vial.
Causality: This concentration (approx. 25 mg/mL) is optimal for achieving a high signal-to-noise ratio in a short acquisition time for ¹H NMR without causing significant solution viscosity, which can broaden lines.[3]
Solvent Selection and Addition: Add approximately 0.6 mL of CDCl₃ to the vial.[4]
Causality: Deuterated solvents are used because the spectrometer's field-frequency lock system utilizes the deuterium signal for stabilization.[5] CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its relatively clean spectral window.
Addition of Internal Standard: Add one drop of a dilute solution of TMS in CDCl₃.
Causality: TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra, against which all other chemical shifts are measured.[4] Using a pre-diluted solution prevents adding an excessive amount, which can obscure other signals.
Homogenization: Cap the vial and gently vortex until the solid is completely dissolved. A clear, homogeneous solution should be obtained.
Filtration: Tightly pack a small plug of glass wool into a Pasteur pipette. Carefully filter the prepared solution directly into the NMR tube.
Trustworthiness: This step is critical. Suspended solid particles distort the magnetic field homogeneity, leading to broadened spectral lines and poor resolution that cannot be corrected by shimming. Glass wool is used as cotton wool can leach impurities into the sample.
Final Checks: Ensure the sample height in the NMR tube is between 4-5 cm.[4] Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol to remove any fingerprints or dust. Cap the tube securely.
Labeling: Label the NMR tube clearly near the top.[5]
¹H NMR Spectrum: A Detailed Interpretation
The ¹H NMR spectrum provides a wealth of information regarding the number of different types of protons, their chemical environment, and their proximity to neighboring protons. Protons in aromatic systems typically resonate between 6.5-8.5 ppm.[6]
The Aromatic Region (δ 6.5-8.0 ppm)
The para-substituted benzene ring gives rise to a characteristic pattern. The electron-donating methoxy group (-OCH₃) shields the ortho-protons (H-a, H-a'), shifting them upfield. Conversely, the electron-withdrawing ester group (-COOBu) deshields the ortho-protons (H-b, H-b'), shifting them downfield.[7]
H-b, H-b' (ortho to ester): These two protons are chemically equivalent due to the molecule's symmetry. They are adjacent to the H-a protons, resulting in a doublet. Due to the strong deshielding effect of the carbonyl group, this signal is expected to appear furthest downfield in the aromatic region, typically around δ 7.9-8.0 ppm .
H-a, H-a' (ortho to methoxy): These two protons are also chemically equivalent. They are adjacent to the H-b protons, also resulting in a doublet. The electron-donating nature of the methoxy group shields these protons, shifting them significantly upfield relative to the H-b protons. This signal is expected around δ 6.9-7.0 ppm .
This "two-doublet" pattern is a hallmark of many para-disubstituted benzene rings.[6] The coupling constant between these adjacent aromatic protons (Jab) is typically in the range of 8-9 Hz.
The Aliphatic and Methoxy Regions (δ 0.5-4.5 ppm)
H-c (Methoxy Protons, -OCH₃): These three protons are equivalent and have no adjacent protons to couple with. Therefore, they appear as a sharp singlet. Their position is influenced by the electron-donating oxygen atom, placing the signal around δ 3.8-3.9 ppm .[8]
H-d (Butyl Chain, -OCH₂-): These two protons are directly attached to the ester oxygen, which strongly deshields them. They are adjacent to the two H-e protons, so according to the n+1 rule (2+1=3), their signal is split into a triplet. This signal is expected around δ 4.2-4.3 ppm .
H-e (Butyl Chain, -CH₂-): These two protons are adjacent to two protons on one side (H-d) and two on the other (H-f). This would theoretically result in a complex multiplet (a triplet of triplets). In practice, it often resolves as a multiplet or sextet around δ 1.7-1.8 ppm .
H-f (Butyl Chain, -CH₂-): Similar to H-e, these protons are coupled to H-e and H-g. They are expected to appear as a multiplet or sextet around δ 1.4-1.5 ppm .
H-g (Butyl Chain, -CH₃): These three terminal methyl protons are adjacent to the two H-f protons. Following the n+1 rule (2+1=3), their signal is split into a triplet. Being the furthest from any electronegative atom, this signal appears most upfield, around δ 0.9-1.0 ppm .
Summary of ¹H NMR Data
Signal Label
Assignment
Chemical Shift (δ, ppm) (Predicted)
Integration
Multiplicity
Coupling Constant (J, Hz)
H-b, H-b'
Aromatic (ortho to -COO)
~7.95
2H
Doublet (d)
~8.5
H-a, H-a'
Aromatic (ortho to -OCH₃)
~6.90
2H
Doublet (d)
~8.5
H-d
-OCH₂ CH₂CH₂CH₃
~4.25
2H
Triplet (t)
~6.7
H-c
-OCH₃
~3.85
3H
Singlet (s)
N/A
H-e
-OCH₂CH₂ CH₂CH₃
~1.75
2H
Multiplet (m)
-
H-f
-OCH₂CH₂CH₂ CH₃
~1.45
2H
Multiplet (m)
-
H-g
-OCH₂CH₂CH₂CH₃
~0.95
3H
Triplet (t)
~7.4
¹³C NMR Spectrum: A Detailed Interpretation
In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single line.[9] Integration is generally not reliable, but the chemical shift is highly informative about the carbon's electronic environment.[10] Carbons in aromatic rings absorb in the 120-150 ppm range, while ester carbonyls are found further downfield (160-185 ppm).[11][12]
Due to the molecule's symmetry, we expect 9 distinct signals instead of 12.
Aromatic Carbons: 4 signals (C2/C6 and C3/C5 are equivalent pairs).
Ester and Methoxy Carbons: 3 signals (C=O, -OCH₂-, -OCH₃).
Butyl Chain Carbons: 4 signals (all are unique).
Wait, the butyl chain carbons are all unique, so that's 4 signals. The methoxy carbon is 1 signal. The ester group has two carbons (C=O and O-CH2), but the O-CH2 is part of the butyl chain. So, C=O is 1 signal. The aromatic ring has 6 carbons, but C2/C6 are equivalent, and C3/C5 are equivalent. C1 and C4 are unique. So that's 4 aromatic signals. Total should be 4 (aromatic) + 1 (C=O) + 4 (butyl) + 1 (methoxy) = 10 signals. Let me re-evaluate.
Correct count of unique carbons:
Cδ (-CH₃)
Cγ (-CH₂-)
Cβ (-CH₂-)
Cα (-OCH₂-)
C8 (-OCH₃)
C3/C5 (Aromatic CH)
C2/C6 (Aromatic CH)
C1 (Aromatic C-COO)
C4 (Aromatic C-OCH₃)
C7 (C=O)
So, 10 signals are expected.
C7 (Carbonyl, C=O): This carbon is highly deshielded and will appear furthest downfield, typically in the δ 165-175 ppm range for esters.[12]
Aromatic Carbons (C1-C6): These appear between δ 110-165 ppm .
C4 (C-OCH₃): The carbon attached to the electron-donating methoxy group is shielded but is also a quaternary carbon attached to an oxygen. It is expected around δ 163 ppm .
C2/C6 (CH, ortho to -COO): These carbons are deshielded by the ester group and appear around δ 131 ppm .
C1 (C-COO): This quaternary carbon is adjacent to the ester group and is expected to be significantly shielded relative to other substituted aromatic carbons, appearing around δ 123 ppm .
C3/C5 (CH, ortho to -OCH₃): These carbons are strongly shielded by the methoxy group and will appear most upfield in the aromatic region, around δ 113 ppm .
Aliphatic Carbons (Cα-Cδ, C8):
Cα (-OCH₂-): The carbon bonded to the ester oxygen is deshielded, appearing around δ 64 ppm .
C8 (-OCH₃): The methoxy carbon is also attached to an oxygen and appears around δ 55 ppm .
Cβ (-CH₂-): This carbon is further from the oxygen and appears upfield around δ 30 ppm .
Cγ (-CH₂-): Even further from the oxygen, this carbon is found around δ 19 ppm .
Cδ (-CH₃): The terminal methyl carbon is the most shielded aliphatic carbon, appearing around δ 13 ppm .
Summary of ¹³C NMR Data
Signal Label
Assignment
Chemical Shift (δ, ppm) (Predicted)
C7
C =O
~166.5
C4
Aromatic (C -OCH₃)
~163.5
C2, C6
Aromatic (C H, ortho to -COO)
~131.5
C1
Aromatic (C -COO)
~123.0
C3, C5
Aromatic (C H, ortho to -OCH₃)
~113.7
Cα
-OC H₂-
~64.5
C8
-OC H₃
~55.4
Cβ
-OCH₂C H₂-
~30.7
Cγ
-OCH₂CH₂C H₂-
~19.2
Cδ
-C H₃
~13.8
Integrated Analytical Workflow
The process from receiving a sample to achieving full structural confirmation is a systematic workflow. Each step builds upon the last, ensuring data integrity and a confident final assignment.
Application Note: Step-by-Step Synthesis Protocol for Butyl 4-Methoxybenzoate
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: Butyl 4-methoxybenzoate (Butyl p-anisate) Applications: Pharmaceutical intermediate, cosmetic UV-B absorber, and fragra...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Compound: Butyl 4-methoxybenzoate (Butyl p-anisate)
Applications: Pharmaceutical intermediate, cosmetic UV-B absorber, and fragrance formulation.
Mechanistic Rationale & Strategy Selection
The synthesis of butyl 4-methoxybenzoate typically involves the condensation of 4-methoxybenzoic acid (p-anisic acid) with 1-butanol. Because esterification is a reversible thermodynamic equilibrium, the synthetic strategy must actively drive the reaction toward the product side.
As an Application Scientist, selecting the right methodology depends on the scale and functional group tolerance required:
Method A (Classical Fischer Esterification): Utilizes a homogeneous acid catalyst (p-TsOH) and azeotropic distillation. It is highly scalable and cost-effective for robust substrates.
Method B (Enzymatic Esterification): Utilizes an immobilized biocatalyst (Lipase)[1]. It operates under neutral, mild conditions, making it the premier choice for highly sensitive pharmaceutical intermediates where acidic conditions might trigger side reactions (e.g., etherification or racemization of adjacent stereocenters).
Workflow Visualization
Workflow for the synthesis of butyl 4-methoxybenzoate via Fischer and Enzymatic pathways.
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 0.95 g (5 mol%)
Toluene (Anhydrous): 100 mL
Step-by-Step Workflow & Causality:
Reaction Assembly: In a 250 mL round-bottom flask, combine the 4-methoxybenzoic acid, 1-butanol, p-TsOH, and toluene. Attach a Dean-Stark trap fitted with a reflux condenser.
Causality: Toluene acts as both the solvent and the azeotroping agent. p-TsOH is selected over H₂SO₄ to prevent oxidative side-reactions and the unwanted etherification of 1-butanol at elevated temperatures.
Azeotropic Reflux: Heat the mixture to reflux (approx. 110°C) using a heating mantle.
Causality: The Dean-Stark trap continuously removes the water byproduct azeotropically. According to Le Chatelier's principle, this prevents reverse hydrolysis and drives the system toward the ester product.
Validation Checkpoint (Self-Validating Step): Monitor the water accumulation in the Dean-Stark trap.
Causality: For a 100 mmol reaction, the theoretical water yield is 1.8 mL. The cessation of water droplet formation and stabilization at exactly ~1.8 mL provides direct, visual confirmation of >95% conversion.
Quenching & Workup: Cool the reaction to room temperature. Transfer to a separatory funnel and wash sequentially with saturated NaHCO₃ (2 × 50 mL), water (50 mL), and brine (50 mL).
Causality: The NaHCO₃ wash is critical; it neutralizes the p-TsOH catalyst and deprotonates any unreacted 4-methoxybenzoic acid, partitioning them into the aqueous layer as water-soluble sodium salts.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
Reaction Assembly: In a screw-capped Erlenmeyer flask, dissolve the acid and alcohol in hexane. Add the Novozym 435 and activated molecular sieves[1].
Causality: Hexane is utilized because highly non-polar solvents maintain the essential hydration shell around the immobilized enzyme, preserving its active conformation.
Incubation: Place the flask in an orbital shaking incubator at 50°C and 200 rpm for 24–48 hours[1].
Causality: 50°C provides optimal kinetic energy for acyl-enzyme intermediate formation without denaturing the biocatalyst. Shaking ensures adequate mass transfer in this heterogeneous mixture.
Validation Checkpoint (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc system.
Causality: The highly polar carboxylic acid streaks near the baseline due to hydrogen bonding, while the non-polar ester migrates rapidly (R_f ~ 0.6). The complete disappearance of the baseline spot validates total conversion.
Workup & Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel. Wash the retained enzyme with cold hexane[1].
Causality: The heterogeneous nature of Novozym 435 allows for simple mechanical separation. The recovered enzyme can be dried and reused for subsequent cycles, drastically lowering the E-factor of the process.
Isolation: Evaporate the filtrate under reduced pressure to yield the pure butyl 4-methoxybenzoate.
Quantitative Data & Analytical Validation
Table 1: Methodological Comparison
Parameter
Method A: Fischer Esterification
Method B: Enzymatic Esterification
Catalyst
p-TsOH (Homogeneous)
Novozym 435 (Heterogeneous)
Operating Temperature
110°C (Reflux)
50°C (Incubation)
Reaction Time
4 - 6 hours
24 - 48 hours
Byproduct Removal
Dean-Stark Trap (Azeotropic)
Molecular Sieves (Desiccant)
Environmental Impact
Moderate (Solvent/Energy heavy)
Low (Green Chemistry approach)
Scalability
Excellent (Kg to Ton scale)
Good (Limited by enzyme cost)
Table 2: ¹H NMR Characterization Data (400 MHz, CDCl₃)
Analytical data validates the structural integrity of the synthesized ester[2].
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Structural Assignment
8.02
Doublet (d)
9.2
2H
Aromatic CH (ortho to ester)
6.93
Doublet (d)
8.8
2H
Aromatic CH (ortho to methoxy)
4.31
Triplet (t)
6.6
2H
-O-CH₂- (Butyl C1)
3.87
Singlet (s)
-
3H
-O-CH₃ (Methoxy group)
1.76
Quintet (quint)
7.1
2H
-CH₂- (Butyl C2)
1.48
Sextet (sext)
7.4
2H
-CH₂- (Butyl C3)
1.00
Triplet (t)
7.4
3H
-CH₃ (Butyl C4 terminal)
Table 3: ¹³C{¹H} NMR Characterization Data (100 MHz, CDCl₃)[2]
Application Note: Reversed-Phase HPLC Method Development and Validation for Butyl 4-Methoxybenzoate
Introduction & Mechanistic Rationale Butyl 4-methoxybenzoate (also known as butyl p-anisate) is a highly lipophilic ester frequently utilized as an intermediate in active pharmaceutical ingredient (API) synthesis, as wel...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Butyl 4-methoxybenzoate (also known as butyl p-anisate) is a highly lipophilic ester frequently utilized as an intermediate in active pharmaceutical ingredient (API) synthesis, as well as in the fragrance and flavor industries[1]. Developing a robust, reproducible High-Performance Liquid Chromatography (HPLC) method for this compound requires a precise understanding of its physicochemical properties to ensure a self-validating analytical system.
Physicochemical Profile & Causality:
Lipophilicity: The addition of the butyl chain to the benzoate core imparts significant hydrophobicity (estimated logP ~3.5). Consequently, the molecule exhibits strong retention on non-polar stationary phases, necessitating a high-strength organic mobile phase for efficient elution.
Chromophore: The conjugated aromatic system, enhanced by the electron-donating methoxy group, provides a strong UV absorption maximum (λmax) at approximately 254 nm[2].
Ionization: As an ester, butyl 4-methoxybenzoate is neutral across the standard HPLC operating range (pH 2–8). However, its synthetic precursors (such as 4-methoxybenzoic acid) are ionizable, which dictates the need for pH control in the mobile phase.
Method Development Strategy
Stationary Phase Selection
A C18 (Octadecylsilane) column is selected as the gold standard for lipophilic esters. The dense hydrophobic alkyl chains provide predictable retention based on van der Waals interactions. A column dimension of 150 mm × 4.6 mm with a 5 µm particle size offers an optimal balance between theoretical plate count (resolution) and system backpressure.
Mobile Phase & Elution Dynamics
Although the target analyte is neutral, the synthesis of butyl 4-methoxybenzoate often leaves trace amounts of 4-methoxybenzoic acid[2]. To ensure this acidic impurity is fully protonated (pKa ~4.5) and retains well without peak tailing, an acidic modifier is mandatory.
Aqueous Phase: Ultrapure water modified with 0.1% Trifluoroacetic Acid (TFA). TFA acts as a silanol-masking agent, suppressing secondary ion-exchange interactions between the analyte and residual silanols on the silica matrix[3].
Organic Phase: Acetonitrile (MeCN) is preferred over methanol due to its lower viscosity (reducing backpressure) and superior elution strength, which is critical for eluting the highly retained butyl ester.
A gradient elution strategy is employed rather than an isocratic one. Causality insight: An isocratic method with low organic content would result in excessive retention times and peak broadening for the lipophilic ester. Conversely, a high-organic isocratic method would cause polar impurities to co-elute in the void volume. A gradient approach compresses the analyte peak, enhancing the signal-to-noise ratio (S/N) while resolving early-eluting precursors[2].
HPLC Method Development Workflow for Butyl 4-methoxybenzoate.
Step-by-Step Experimental Protocol
Reagents and Materials
Butyl 4-methoxybenzoate reference standard (>99.0% purity)[1].
HPLC-grade Acetonitrile (MeCN).
Ultrapure Water (18.2 MΩ·cm).
Trifluoroacetic Acid (TFA), LC-MS or HPLC grade.
Chromatographic Conditions
The following parameters are designed to create a self-validating system setup that ensures reproducibility across different laboratories.
Parameter
Specification
Scientific Rationale
Column
C18, 150 x 4.6 mm, 5 µm
Provides sufficient theoretical plates for resolving structurally similar esters.
Diluent Selection: Prepare a 50:50 (v/v) mixture of MeCN and Water. Causality insight: Injecting a highly lipophilic compound dissolved in 100% strong solvent (MeCN) into a weaker initial mobile phase (40% MeCN) causes "solvent mismatch," leading to peak distortion or fronting. Matching the diluent closely to the initial mobile phase conditions focuses the analyte band tightly at the head of the column.
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Butyl 4-methoxybenzoate into a 10 mL volumetric flask. Dissolve in 5 mL of MeCN, sonicate for 2 minutes to ensure complete dissolution, and bring to volume with ultrapure water.
Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the 50:50 MeCN:Water diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.
System Suitability & Method Validation (ICH Q2)
To ensure the method is authoritative and reliable for routine quality control or pharmacokinetic analysis, it must pass strict System Suitability Testing (SST) prior to sample analysis.
System Suitability Criteria
Based on 6 replicate injections of the 100 µg/mL working standard:
Parameter
Acceptance Criteria
Typical Result
Retention Time (RT)
± 2.0% RSD
~7.8 min
Peak Tailing Factor (Tf)
≤ 1.5
1.1
Theoretical Plates (N)
≥ 5000
> 12,000
Area Precision
≤ 2.0% RSD
0.4%
Validation Parameters
Specificity: The gradient method ensures baseline resolution (Rs > 2.0) between butyl 4-methoxybenzoate and its synthetic precursors (e.g., 4-methoxybenzoic acid, butanol)[2].
Linearity: Evaluated from 10 µg/mL to 200 µg/mL (10% to 200% of the target concentration). The correlation coefficient (R²) must be ≥ 0.999.
Accuracy: Assessed via spike recovery experiments at 50%, 100%, and 150% levels. Acceptable recovery ranges from 98.0% to 102.0%.
Troubleshooting Common Issues
Peak Tailing: If the tailing factor exceeds 1.5, it may indicate column degradation or active silanol sites. Solution: Ensure the aqueous phase contains fresh 0.1% TFA, as TFA can volatilize over time. If the issue persists, replace the C18 column or switch to a high-density end-capped stationary phase.
Retention Time Drift: A shifting retention time for the highly retained butyl ester often points to inadequate column equilibration or a slight loss of organic modifier due to evaporation. Solution: Ensure the 5-minute re-equilibration step at the end of the gradient is strictly adhered to, and keep mobile phase bottles tightly capped.
Application Notes & Protocols: Butyl 4-Methoxybenzoate as a Strategic Chemical Intermediate
Executive Summary & Structural Dynamics Butyl 4-methoxybenzoate (CAS: 6946-35-6), also known as butyl p-anisate, serves as a highly versatile C-O electrophile and structural building block in advanced organic synthesis....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Dynamics
Butyl 4-methoxybenzoate (CAS: 6946-35-6), also known as butyl p-anisate, serves as a highly versatile C-O electrophile and structural building block in advanced organic synthesis. The molecule's strategic utility stems from its dual-functional nature: the electron-donating methoxy group activates the aromatic ring for regioselective electrophilic aromatic substitutions, while the butyl ester acts as both a lipophilic handle and a robust protecting group for the carboxylic acid during multi-step syntheses.
As drug development and material sciences increasingly demand modular intermediates, mastering the synthesis and application of butyl 4-methoxybenzoate allows researchers to access complex anisic acid derivatives, nootropic precursors, and photoredox substrates.
Physicochemical Profiling
Understanding the physical parameters of the intermediate is critical for optimizing reaction conditions, particularly regarding solvent selection and isolation techniques.
Parameter
Value
Mechanistic Relevance
IUPAC Name
Butyl 4-methoxybenzoate
Standardized nomenclature for structural identification.
CAS Number
6946-35-6
Primary registry identifier for regulatory compliance.
Molecular Formula
C₁₂H₁₆O₃
Dictates mass balance and atom economy calculations.
Molecular Weight
208.25 g/mol
Essential for stoichiometric conversions.
LogP (est.)
3.90
High lipophilicity; dictates the use of non-polar extraction solvents (e.g., ethyl acetate, hexane).
Appearance
Colorless to light yellow oil
Visual cue for purity; darkening indicates oxidative degradation or impurities.
The synthesis of butyl 4-methoxybenzoate from 4-methoxybenzoic acid and 1-butanol can be achieved through multiple pathways, each tailored to specific laboratory constraints and downstream purity requirements.
Workflow comparison: Enzymatic vs. Microwave-assisted esterification.
Classical Fischer esterification suffers from prolonged reaction times and equilibrium limitations. Microwave irradiation circumvents this via localized superheating, drastically accelerating the kinetics 2.
Step-by-Step Methodology:
Reagent Assembly: In a microwave-safe vessel, combine 4-methoxybenzoic acid (1.0 equiv) and an excess of 1-butanol (5.0 equiv). Slowly add concentrated H₂SO₄ (0.1 equiv).
Causality: 1-butanol acts as both the reactant and the solvent. The excess drives the equilibrium forward (Le Chatelier’s principle), while H₂SO₄ protonates the carbonyl oxygen, increasing its electrophilicity.
Irradiation: Seal the vessel and irradiate at 130–170°C for 15 minutes.
Quenching & Extraction: Cool to room temperature, dilute with ethyl acetate, and transfer to a separatory funnel. Wash sequentially with 5% aqueous NaHCO₃ and brine.
Causality: The NaHCO₃ wash is critical. It neutralizes the H₂SO₄ catalyst and deprotonates any unreacted 4-methoxybenzoic acid, partitioning it into the aqueous layer and preventing product degradation during concentration.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oil.
For substrates where acidic conditions risk degrading sensitive functional groups, a neutral, room-temperature approach utilizing Ph₃PI₂ is preferred 3.
Step-by-Step Methodology:
Complex Generation: To a solution of Ph₃P (1.0 equiv) and I₂ (1.0 equiv) in CH₂Cl₂, stir for 5 minutes at room temperature.
Causality: This generates the highly electrophilic Ph₃PI₂ complex in situ.
Activation: Add 4-methoxybenzoic acid (1.0 equiv) and DMAP (2.5 equiv).
Causality: The carboxylic acid attacks the Ph₃PI₂ complex to form an acyloxyphosphonium ion. DMAP acts as a nucleophilic acyl transfer catalyst, displacing triphenylphosphine oxide to form a highly reactive acylpyridinium intermediate.
Esterification: Add 1-butanol (1.0 equiv). The reaction typically reaches completion within 5–10 minutes.
Purification: Pass the crude mixture through a short silica gel column (Hexane/Ethyl Acetate 4:1) to remove triphenylphosphine oxide and DMAP salts.
When trace metal or acid contamination is strictly prohibited (e.g., in late-stage pharmaceutical intermediates), enzymatic esterification offers high selectivity under mild conditions 2.
Step-by-Step Methodology:
Incubation: Combine 4-methoxybenzoic acid, 1-butanol, and immobilized Candida antarctica lipase B (Novozym® 435) in a non-polar solvent like hexane.
Water Sequestration: Add activated molecular sieves to the reaction flask.
Causality: Lipase catalyzes a reversible reaction. Molecular sieves physically trap the water byproduct, preventing ester hydrolysis and driving the reaction to >90% conversion.
Agitation: Incubate in an orbital shaker at 50°C for 48 hours.
Recovery: Filter the mixture to recover the immobilized enzyme (which can be washed and reused), and evaporate the solvent to isolate the product.
To ensure the integrity of the synthesized intermediate, the protocol must be self-validating.
Validation Checkpoint 1 (TLC): Analyze the crude mixture via Thin Layer Chromatography (Silica gel, Hexane/EtOAc 4:1). The complete disappearance of the highly polar 4-methoxybenzoic acid spot (which streaks near the baseline due to strong hydrogen bonding) and the emergence of a high Rf spot (~0.7) confirms successful esterification.
Validation Checkpoint 2 (NMR Spectroscopy): Structural integrity must be confirmed via ¹H NMR (400 MHz, CDCl₃). The presence of the butyl chain and the intact methoxy group are verified by the following definitive shifts 4:
Butyl 4-methoxybenzoate is not an end-product; it is a strategic node in multiple chemical domains.
Downstream applications of butyl 4-methoxybenzoate in various scientific domains.
Pharmaceutical Synthesis: The ester is a crucial intermediate in synthesizing complex organic compounds. For example, anisic acid derivatives are foundational in the production of aniracetam (a cognitive-enhancing nootropic) and various anti-inflammatory analgesics. The butyl ester protects the carboxylate moiety while cross-coupling or amidation reactions occur elsewhere on the molecule .
Photoredox Catalysis: In modern visible-light photoredox catalysis, 4-methoxybenzoate esters are utilized to study the activation of arene-heteroatom bonds. They act as substrates for electron transfer processes, allowing researchers to generate reactive charged intermediates without relying on sacrificial electron donors 5.
Agrochemicals & Materials: The compound undergoes electrophilic substitution (e.g., halogenation, nitration) adjacent to the methoxy group to produce highly functionalized monomers used in high-performance resins and targeted crop protection agents.
References
BenchChem.Application Notes and Protocols: Esterification Reactions of 4-Methoxybenzoic Acid.
Acta Chimica Slovenica.One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide.
ACS Publications.KPF₆-Mediated Esterification and Amidation of Carboxylic Acids.
National Institutes of Health (NIH PMC).Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols.
Application Note: Advanced Extraction Methodologies for Butyl 4-Methoxybenzoate from Aqueous Matrices
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Profiling Butyl 4-methoxybenzoate (also known as butyl...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Chemical Profiling
Butyl 4-methoxybenzoate (also known as butyl p-anisate) is a highly lipophilic ester frequently utilized as a synthetic intermediate in pharmaceutical development, a fragrance component, and a reference standard in ecotoxicity assays[1]. In drug development and synthetic workflows, isolating this target compound from aqueous reaction mixtures (e.g., post-esterification quenches) or environmental water samples requires highly optimized phase-transfer techniques.
As an Application Scientist, I approach extraction not merely as a physical separation, but as a chemically driven equilibrium process. The methodology chosen must exploit the target molecule's specific physicochemical properties to ensure high recovery and purity.
Mechanistic Principles of Extraction & Causality
The extraction of butyl 4-methoxybenzoate is dictated by its structural features: a non-polar butyl chain coupled with a moderately polar methoxybenzoate core.
Partition Coefficient (LogP): With a computed LogP of approximately 3.3[2], the compound exhibits a profound thermodynamic preference for organic phases over aqueous environments. This high lipophilicity drives rapid partitioning.
Solvent Selection Causality: Based on the "like-dissolves-like" principle, solvents with moderate-to-low polarity—such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether—provide exceptional extraction efficiencies[3][4]. EtOAc is often the preferred choice in modern laboratories due to its favorable toxicity profile compared to halogenated solvents like DCM, and its lower volatility compared to diethyl ether.
pH Dynamics: Because butyl 4-methoxybenzoate is a fully esterified compound, it does not ionize in water. Consequently, adjusting the pH of the aqueous phase will not alter the ester's partition coefficient. However, washing the organic extract with a mildly basic solution (e.g., 5% NaHCO₃) is a critical mechanistic step to deprotonate and remove unreacted starting materials, such as 4-methoxybenzoic acid, partitioning them back into the aqueous waste[3].
Quantitative Extraction Parameters
To facilitate protocol selection, the following table summarizes the physicochemical parameters and solvent efficiencies critical for experimental design.
Table 1: Physicochemical properties and comparative extraction solvent efficiencies for Butyl 4-methoxybenzoate.
Application: Bulk isolation following aqueous reaction quenches (e.g., esterification work-ups).
Phase Mixing: Transfer the aqueous reaction mixture (e.g., 50 mL) containing the crude butyl 4-methoxybenzoate into a 250 mL separatory funnel.
Primary Extraction: Add 50 mL of Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[3]. Stopper the funnel, invert gently, and immediately open the stopcock to vent built-up vapor pressure. Shake vigorously for 1-2 minutes. Causality: Vigorous shaking maximizes the interfacial surface area between the two immiscible liquids, accelerating the thermodynamic transfer of the lipophilic ester into the organic phase.
Phase Separation: Mount the funnel on a ring stand and allow the phases to separate completely. (Note: EtOAc forms the top layer; DCM forms the bottom layer). Drain the appropriate product-containing layer.
Secondary Extraction: To ensure quantitative recovery, extract the remaining aqueous phase with an additional 2 x 25 mL of the chosen organic solvent[5]. Combine all organic extracts in a single flask.
Neutralization & Washing: Wash the combined organic layers with 25 mL of 5% aqueous NaHCO₃. Causality: This neutralizes residual acids and converts unreacted 4-methoxybenzoic acid into its water-soluble sodium salt, effectively removing it from the organic phase[3]. Follow with a 25 mL brine (saturated NaCl) wash to pre-dry the organic layer and break any micro-emulsions.
Drying & Concentration: Add anhydrous Sodium Sulfate (Na₂SO₄) to the organic phase until the drying agent flows freely like sand[4][6]. Filter the mixture to remove the hydrated salts, and concentrate the filtrate under reduced pressure using a rotary evaporator.
System Validation: Analyze the resulting crude oil via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase[1] to confirm the absence of acidic precursors.
Protocol B: Solid-Phase Extraction (SPE) for Trace Analysis
Application: Environmental water monitoring or pharmacokinetic sampling (µg/L concentrations).
Cartridge Conditioning: Mount a 200 mg HLB (Hydrophilic-Lipophilic Balance) SPE cartridge onto a vacuum manifold. Pass 5 mL of LC-MS grade Methanol through the bed, followed immediately by 5 mL of HPLC-grade water. Causality: Methanol solvates and extends the polymeric chains of the sorbent, while water equilibrates the bed for the incoming aqueous sample. Allowing the bed to dry out at this stage will collapse the pores and ruin recovery.
Sample Loading: Load the aqueous sample (up to 500 mL, pre-filtered through a 0.45 µm membrane) at a controlled flow rate of 2-3 mL/min. The hydrophobic butyl chain of the target analyte will strongly adsorb to the lipophilic regions of the sorbent.
Washing: Wash the cartridge with 5 mL of 5% Methanol in water. Causality: This selectively elutes highly polar matrix interferences while the LogP ~3.3 target compound remains firmly retained.
Elution: Elute butyl 4-methoxybenzoate using 2 x 3 mL of 100% Acetonitrile or Ethyl Acetate.
Reconstitution & Validation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 1 mL of mobile phase (e.g., 60:40 Acetonitrile:Water) for direct injection and validation via LC-MS.
Workflow Visualization
Decision matrix and procedural workflow for LLE and SPE of butyl 4-methoxybenzoate.
References
Supplementary Information - The Royal Society of Chemistry. Source: rsc.org. URL: [Link]
Enolate-Based Regioselective Anti-Beckmann C–C Bond Cleavage of Ketones | The Journal of Organic Chemistry. Source: acs.org. URL: [Link]
Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols - MDPI. Source: mdpi.com. URL: [Link]
Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - MDPI. Source: mdpi.com. URL:[Link]
Application Note: Gas Chromatography Methodologies for the Analysis of Butyl 4-Methoxybenzoate
Introduction & Scope Butyl 4-methoxybenzoate (also known as butyl p-anisate) is a versatile aromatic ester utilized in fragrance formulations, organic synthesis, and as a lipophilic derivative in pharmaceutical developme...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scope
Butyl 4-methoxybenzoate (also known as butyl p-anisate) is a versatile aromatic ester utilized in fragrance formulations, organic synthesis, and as a lipophilic derivative in pharmaceutical development[1]. Accurate quantification and purity assessment of this compound are critical to ensure product safety and synthetic yield. This application note provides drug development professionals and analytical scientists with robust Gas Chromatography (GC) protocols coupled with Mass Spectrometry (GC-MS) and Flame Ionization Detection (GC-FID) to ensure high-resolution separation and reliable detection.
Physicochemical Rationale for Method Development
The successful development of a GC method requires aligning the analyte's physicochemical properties with the chromatographic system. Butyl 4-methoxybenzoate (C12H16O3) is moderately polar due to its ester and methoxy groups, yet highly volatile under standard GC oven temperatures[2].
Stationary Phase Selection : A slightly polar column (e.g., 5% phenyl polydimethylsiloxane, HP-5MS) is optimal for general purity assays because it separates primarily by boiling point while offering sufficient dipole-induced interactions for the aromatic ring[3][4]. For complex matrices, a polar polyethylene glycol (PEG) column (e.g., HP-INNOWax) provides orthogonal selectivity, resolving the ester from non-polar matrix interferences[5].
Ionization Strategy : Electron Ionization (EI) at 70 eV is the gold standard for this compound, yielding a stable molecular ion and a distinct base peak that facilitates highly accurate library matching[2].
Quantitative Data & Parameter Tables
Table 1: Physicochemical Profile of Butyl 4-Methoxybenzoate
Cost-effective alternative to He for FID systems[3].
Injection
1 μL, Split 1:50, 250 °C
Higher split ratio due to the thicker film (0.5 μm) and wider bore.
Oven Program
80°C (1 min) ➔ 15°C/min to 250°C (10 min)
Gradual ramp prevents thermal bleeding of the PEG phase.
FID Temp
280 °C
Ensures complete combustion of the eluting analyte.
Experimental Workflows & Diagrams
To ensure reproducibility, the analytical workflow must be systematically executed. The following diagram illustrates the critical path from sample preparation to data interpretation.
GC-MS analytical workflow for butyl 4-methoxybenzoate quantification.
Standard Preparation : Weigh exactly 10.0 mg of the butyl 4-methoxybenzoate reference standard.
Solvent Selection : Dissolve the standard in 10 mL of GC-grade ethyl acetate or hexane to create a 1 mg/mL stock solution. Causality: These non-polar to moderately polar solvents have low boiling points, ensuring they elute rapidly and do not mask the target analyte peak[3][5].
Calibration Curve : Serially dilute the stock to 10, 25, 50, 100, and 200 μg/mL. Add an internal standard (e.g., decane or an isotopically labeled ester) at a constant 50 μg/mL to all vials to automatically correct for minor injection volume variances.
Phase 2: Instrument Equilibration & Blank Run
4. Bake-Out : Run the oven program to its maximum temperature (e.g., 300°C for the HP-5MS column) for 15 minutes to thermally desorb and remove any residual column contaminants[4].
5. Blank Injection : Inject 1 μL of pure solvent. Validation Check: Ensure the baseline is completely flat in the expected retention time window of the analyte. If ghost peaks appear, repeat the bake-out step.
Phase 3: Acquisition & System Suitability
6. Sequence Execution : Inject the calibration standards sequentially, followed by the unknown samples.
7. System Suitability : Calculate the relative standard deviation (RSD) of the peak area for the 50 μg/mL standard (injected in triplicate). The system is validated for use if the RSD is < 2.0% and the peak asymmetry factor is between 0.8 and 1.2.
Mechanistic Insights: Mass Spectrometry Fragmentation
Understanding the EI-MS fragmentation of butyl 4-methoxybenzoate is essential for distinguishing it from structural isomers (e.g., isobutyl or tert-butyl p-anisate)[1]. At 70 eV, the molecule undergoes predictable, thermodynamically driven bond cleavages.
Primary EI-MS fragmentation pathways for butyl 4-methoxybenzoate.
m/z 208 : The intact molecular ion [M]+. Its presence confirms the molecular weight of the butyl ester[2].
m/z 135 (Base Peak) : Formed via
α
-cleavage of the ester bond, losing the butoxy radical (
⋅OC4H9
). The resulting anisoyl cation (
CH3O−C6H4−CO+
) is highly stabilized by resonance from the electron-donating methoxy group, making it the most abundant ion.
m/z 152 : Formed via a McLafferty-type rearrangement or hydrogen transfer from the butyl chain, resulting in the loss of neutral butene (
C4H8
) and yielding the 4-methoxybenzoic acid radical cation.
m/z 107 : Subsequent loss of carbon monoxide (CO) from the anisoyl cation (m/z 135) yields the methoxyphenyl cation.
By monitoring these specific ions in Selected Ion Monitoring (SIM) mode, analysts can achieve sub-ppm limits of detection, which is crucial for tracking trace impurities in drug development or precise fragrance profiling.
Application Note: Catalytic Strategies for the Esterification of Butyl 4-Methoxybenzoate
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Mechanistic rationale, catalyst selection, and validated experimental protocols for the synthesis of butyl 4-metho...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Content Focus: Mechanistic rationale, catalyst selection, and validated experimental protocols for the synthesis of butyl 4-methoxybenzoate.
Executive Summary
Butyl 4-methoxybenzoate (also known as butyl p-anisate) is a highly valued ester synthesized from 4-methoxybenzoic acid (p-anisic acid) and 1-butanol. Due to its subtly sweet, floral aroma and distinct physicochemical properties, it is a critical intermediate in the fragrance industry, agrochemical manufacturing, and pharmaceutical synthesis[1][2].
Because esterification is an equilibrium-driven process, achieving high yields requires strategic catalyst selection and thermodynamic manipulation. This guide explores two highly effective, self-validating catalytic pathways: a green enzymatic approach utilizing immobilized lipases, and a high-throughput chemical approach utilizing solid-supported or Lewis/protic acids.
Mechanistic Principles & Catalyst Selection
The conversion of p-anisic acid to its butyl ester requires the activation of the carbonyl carbon to facilitate nucleophilic attack by 1-butanol. The choice of catalyst dictates the reaction conditions, environmental impact, and product purity.
A. Enzymatic Catalysis (Immobilized Lipase)
Catalyst: Candida antarctica lipase B (CALB), commercially available as Novozym® 435[1].
Mechanistic Causality: Lipases operate via a catalytic triad (Ser-His-Asp). The enzyme forms an acyl-enzyme intermediate with p-anisic acid, which is subsequently attacked by 1-butanol.
Operational Rationale: Enzymatic esterification is highly selective and operates under mild thermal conditions (40–60°C). Because these temperatures are too low for azeotropic water distillation, activated 4Å molecular sieves are required to continuously sequester the water byproduct, driving the equilibrium forward via Le Chatelier’s principle[1].
B. Chemical Catalysis (Protic/Lewis Acids & KPF₆)
Catalyst: Traditional acids (p-TsOH, H₂SO₄) or advanced mediated systems like KPF₆[2][3].
Mechanistic Causality: The acid protonates the carbonyl oxygen of the p-anisic acid, drastically lowering the LUMO energy of the carbonyl carbon and making it highly susceptible to attack by the weakly nucleophilic 1-butanol.
Operational Rationale: These reactions are typically run at elevated temperatures (80–120°C). Water is removed dynamically using a Dean-Stark apparatus with an azeotropic solvent (e.g., toluene), ensuring the equilibrium is pushed entirely to the product side[2].
Quantitative Catalyst Performance
The following table summarizes the operational parameters and expected yields for various catalytic systems used in the synthesis of butyl 4-methoxybenzoate.
Catalyst System
Temp (°C)
Time (h)
Solvent
Water Removal Strategy
Expected Yield (%)
Novozym® 435 (Lipase)
40–60
24–72
Hexane / Toluene
4Å Molecular Sieves
80–90
KPF₆-Mediated
80
12–24
Neat / Ambient
None / Ambient Evap.
87
p-TsOH / H₂SO₄
110–120
4–8
Toluene
Dean-Stark Trap
75–85
Workflow Visualization
Caption: Workflow comparing chemical and enzymatic catalysis for butyl 4-methoxybenzoate esterification.
This protocol utilizes immobilized enzymes to prevent side reactions and eliminate the need for harsh acidic workups[1].
Materials:
4-Methoxybenzoic acid (1.0 mmol)
1-Butanol (1.2 mmol)
Novozym® 435 (10–20% w/w relative to the acid)
Anhydrous Hexane (10 mL)
Activated 4Å Molecular Sieves (0.5 g)
Step-by-Step Methodology:
Preparation: In a 25 mL screw-capped flask, dissolve 1.0 mmol of 4-methoxybenzoic acid and 1.2 mmol of 1-butanol in 10 mL of anhydrous hexane. Causality: Hexane is chosen because highly non-polar solvents preserve the essential hydration layer around the enzyme, preventing denaturation.
Catalyst Addition: Add the Novozym® 435 beads and the activated molecular sieves.
Incubation: Place the flask in an orbital shaker set to 50°C and 150 rpm for 48 hours. Causality: Orbital shaking is strictly required over magnetic stirring. Magnetic stir bars will physically crush the acrylic resin of the immobilized enzyme and the molecular sieves into a fine powder, destroying catalyst reusability and complicating filtration.
In-Process Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 8:2). The highly polar p-anisic acid will remain near the baseline, while the non-polar ester will migrate with an
Rf
of ~0.6.
Work-up: Filter the mixture to remove the enzyme and sieves. Wash the retained solids with cold hexane (the enzyme can be dried and reused up to 5 times). Concentrate the filtrate under reduced pressure to yield the crude ester.
Protocol B: KPF₆-Mediated Chemical Esterification
This protocol is ideal for rapid, high-yield synthesis without the need for specialized biochemical reagents[3].
Materials:
4-Methoxybenzoic acid (1.0 mmol)
1-Butanol (Excess, acts as both reactant and solvent, or 1.2 mmol in toluene)
KPF₆ catalyst system (as per specific loading requirements, typically 5-10 mol%)
Step-by-Step Methodology:
Reaction Setup: Combine 4-methoxybenzoic acid, 1-butanol, and the KPF₆ catalyst in a round-bottom flask.
Thermal Activation: Heat the mixture to 80°C under continuous magnetic stirring for 12–24 hours. Causality: Elevated heat is required to overcome the activation energy barrier of the chemical esterification and to drive off water if an open-air or Dean-Stark setup is utilized.
Work-up: Quench the reaction with saturated aqueous NaHCO₃ to neutralize any remaining unreacted acid. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Eluent: EtOAc/Hexane = 1.0/9.0) to isolate the colorless oil[3].
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized butyl 4-methoxybenzoate, post-process validation via Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory. The successful conversion of the carboxylic acid to the butyl ester is confirmed by the disappearance of the broad -OH peak (~11-12 ppm) and the emergence of the characteristic butyl chain shifts.
Application Notes and Protocols: Butyl 4-Methoxybenzoate in Cosmetic Chemistry
Executive Summary Butyl 4-methoxybenzoate (commonly referred to as n-butyl anisate or butyl p-anisate) is a versatile ester derived from p-anisic acid. In the realm of cosmetic chemistry, it functions as a highly valuabl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Butyl 4-methoxybenzoate (commonly referred to as n-butyl anisate or butyl p-anisate) is a versatile ester derived from p-anisic acid. In the realm of cosmetic chemistry, it functions as a highly valuable multi-functional ingredient. Rather than serving a single purpose, it bridges the gap between active dermatological efficacy and sensorial formulation enhancement. This application note details its tri-functional role—epidermal desquamation, olfactory modification, and antimicrobial preservation—alongside validated protocols for its green synthesis and in vitro efficacy testing.
Anisic acid and its C1-C4 alkyl esters, including butyl 4-methoxybenzoate, are actively utilized to promote desquamation and stimulate epidermal renewal 1[1]. The lipophilic nature of the butyl ester allows for enhanced penetration into the lipid-rich matrix of the stratum corneum compared to the free acid. Once integrated, it disrupts corneocyte cohesion by modulating the local microenvironment, favoring the activity of endogenous desquamatory enzymes (e.g., kallikrein-related peptidases). This targeted exfoliation improves complexion radiance, smooths cutaneous microrelief, and attenuates age spots without the severe irritation typical of high-concentration alpha-hydroxy acids (AHAs)2[2].
Olfactory Modification (Fragrance)
In the fragrance industry, butyl 4-methoxybenzoate is prized for its subtly sweet, floral, and slightly powdery scent profile. It functions as an excellent blender, modifier, and fixative in sweet-floral compositions, pairing exceptionally well with ylang-ylang, cinnamic alcohol, and benzyl salicylate3[3]. Its specific vapor pressure ensures a sustained release, anchoring more volatile top notes while contributing to the formulation's overall tenacity.
Antimicrobial Preservation
Derivatives of p-anisic acid exhibit notable fungicidal and bactericidal properties. The esterification with a butyl group increases the molecule's partition coefficient (LogP), enhancing its ability to insert into and disrupt microbial phospholipid bilayers. This allows butyl 4-methoxybenzoate to act as a secondary preservative, reducing the reliance on controversial traditional preservatives in cosmetic formulations 4[4].
Fig 1. Tri-functional mechanisms of butyl 4-methoxybenzoate in cosmetic formulations.
Quantitative Data Summary
The physicochemical properties of butyl 4-methoxybenzoate dictate its formulation parameters and biological efficacy. The data below summarizes the critical metrics for formulation scientists 5[5], 6[6].
Property
Value / Description
Analytical Significance in Formulation
Molecular Weight
208.25 g/mol
Ideal size (<500 Da) for optimal stratum corneum penetration.
Chemical Formula
C12H16O3
Defines the lipophilic carbon chain and ester functionality.
CAS Registry Number
6946-35-6 (n-butyl) 833-79-4 (tert-butyl)
Essential for regulatory compliance, INCI naming, and sourcing.
LogP (Estimated)
~3.3
High lipophilicity aids in microbial membrane disruption.
Boiling Point
~275 °C
Low volatility ensures sustained fragrance fixation on the skin.
Odor Profile
Sweet, floral, slightly powdery
Acts as a mid-to-base note blender/modifier in perfumery.
Experimental Workflows & Protocols
Green Synthesis of Butyl 4-Methoxybenzoate via Lipase-Catalyzed Esterification
Traditional Fischer esterification requires harsh acidic conditions (e.g., H₂SO₄) which can lead to unwanted byproducts and require extensive aqueous workups. Enzymatic esterification using immobilized lipases is a highly selective, green chemistry alternative that operates under mild conditions, preserving the integrity of sensitive cosmetic ingredients7[7].
Materials:
4-Methoxybenzoic acid (p-anisic acid)
1-Butanol (serves as both reactant and solvent)
Immobilized Lipase (e.g., Novozym® 435 / Candida antarctica lipase B)
Activated molecular sieves (4Å)
Methodology:
Reaction Assembly: In a round-bottom flask, combine 10 mmol of 4-methoxybenzoic acid with 50 mmol of 1-butanol.
Causality: The excess alcohol drives the equilibrium toward ester formation via Le Chatelier's principle.
Catalyst Addition: Add 10% w/w (relative to the acid) of Novozym® 435 and 1.0 g of activated molecular sieves.
Causality: The molecular sieves sequester the water byproduct, preventing the reverse hydrolysis reaction and maximizing yield.
Incubation: Place the mixture in an orbital shaker at 50°C for 24-48 hours.
Causality: 50°C is the optimal thermodynamic window for this specific lipase; higher temperatures denature the enzyme, while lower temperatures severely reduce the kinetic rate.
Self-Validation (In-Process): Withdraw a 10 µL aliquot, dilute in hexane, and analyze via GC-FID. The reaction is considered complete when the acid peak area is <2% of the total.
Isolation & Purification: Filter the mixture to recover the immobilized enzyme and molecular sieves. Concentrate the filtrate using a rotary evaporator under reduced pressure to remove excess 1-butanol. Purify the crude product via silica gel column chromatography (eluent: EtOAc/Hexane 1:9) to yield pure butyl 4-methoxybenzoate8[8].
Fig 2. Green chemistry workflow for the enzymatic synthesis of butyl 4-methoxybenzoate.
In Vitro Efficacy Assay for Epidermal Desquamation
To validate the desquamatory claims of butyl 4-methoxybenzoate in a formulated cosmetic vehicle, a Dansyl Chloride fluorescence assay is employed. Dansyl chloride binds covalently to the primary amines of stratum corneum proteins, creating a fluorescent tag. The rate of fluorescence decay correlates directly with the rate of cell turnover (desquamation).
Materials:
5% Dansyl Chloride in petrolatum
Test formulation (emulsion containing 2% butyl 4-methoxybenzoate)
Control formulation (vehicle only)
UV-A light source and fluorimeter
Methodology:
Labeling: Apply the Dansyl Chloride ointment to two distinct 2x2 cm sites on the volar forearm of human volunteers. Cover with an occlusive patch for 24 hours.
Causality: Occlusion forces the penetration of the fluorophore into the deeper layers of the stratum corneum, ensuring a stable, deep-tissue baseline fluorescence.
Baseline Measurement: Remove patches, wash the area gently with a standardized surfactant, and measure the initial fluorescence intensity (Day 0) using a fluorimeter.
Treatment Application: Apply the test formulation to one site and the control vehicle to the other site twice daily.
Causality: Comparing the active formulation against the exact vehicle isolates the specific desquamatory effect of the butyl 4-methoxybenzoate from the hydrating effects of the emulsion base.
Self-Validation & Monitoring: Measure fluorescence every 2 days. The self-validating endpoint is reached when the fluorescence of the test site drops below 10% of the baseline.
Data Analysis: Calculate the Desquamation Index (DI) by plotting fluorescence decay over time. A statistically significant faster decay rate on the active site confirms the stimulation of epidermal renewal 1[1].
References
NIST WebBook. "Benzoic acid, 4-methoxy-, butyl ester". National Institute of Standards and Technology. 5
PubChem. "tert-Butyl 4-methoxybenzoate". National Institutes of Health. 6
L'Oréal. "Cosmetic use of anisic acid to enhance exfoliation". EP1932564A1.2
L'Oréal. "Use of anisic acid for promoting desquamation". US20080153839A1. 1
Benchchem. "Application Notes and Protocols: Esterification Reactions of 4-Methoxybenzoic Acid". 7
Technical Support Center: Yield Optimization in Butyl 4-Methoxybenzoate Synthesis
Welcome to the advanced troubleshooting and protocol center for the synthesis of butyl 4-methoxybenzoate (butyl p-anisate). This guide is designed for research scientists and drug development professionals facing yield b...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced troubleshooting and protocol center for the synthesis of butyl 4-methoxybenzoate (butyl p-anisate). This guide is designed for research scientists and drug development professionals facing yield bottlenecks during esterification.
By analyzing the specific electronic and thermodynamic properties of 4-methoxybenzoic acid, this guide bypasses generic advice to provide causality-driven solutions and self-validating experimental protocols.
Mechanistic Troubleshooting Logic
Before altering your protocol, you must diagnose whether your yield limitation is thermodynamic (equilibrium-bound), kinetic (activation-bound), or degradative (side-reaction-bound).
Logical troubleshooting workflow for diagnosing and resolving low esterification yields.
Q1: Why does my Fischer esterification stall at ~60% conversion despite using excess 1-butanol and extended reflux?A: This is a dual thermodynamic and kinetic issue.
Kinetics: The para-methoxy group is strongly electron-donating via resonance (+R effect). This donates electron density directly into the aromatic ring and the carbonyl carbon, significantly reducing the carbonyl's electrophilicity. Consequently, nucleophilic attack by 1-butanol is inherently slower than it would be with unsubstituted benzoic acid.
Thermodynamics: Fischer esterification is an equilibrium process (
Keq≈5
). Because the forward reaction is slow, water accumulation quickly establishes equilibrium. To break this, you must aggressively remove water using a Dean-Stark trap (if using a co-solvent like toluene) or activated molecular sieves[1].
Q2: I am using concentrated
H2SO4
as a catalyst and observing significant byproducts on my TLC. What is causing this?A: Harsh mineral acids like
H2SO4
cause two primary side reactions under reflux conditions:
Etherification: Acid-catalyzed dehydration of 1-butanol yields dibutyl ether, consuming your reagent and complicating purification.
Sulfonation: The electron-rich aromatic ring of 4-methoxybenzoic acid is highly susceptible to electrophilic aromatic substitution (sulfonation) by
H2SO4
.
Solution: Switch to a milder, non-nucleophilic acid catalyst such as p-toluenesulfonic acid (p-TsOH), solid acid resins (Amberlyst-15), or transition to alternative activation methods[1].
Q3: How can I achieve >85% yield without using harsh acidic conditions or extreme heat?A: You must bypass the poor electrophilicity of the acid by forming a highly reactive intermediate.
Chemical Activation: Utilizing triphenylphosphine dihalides (
Ph3PBr2
or
Ph3PI2
) with DMAP converts the acid into an ultra-reactive acylphosphonium intermediate, achieving ~90% yield at room temperature in minutes[2]. Alternatively,
KPF6
-mediated esterification has been shown to yield 87% of butyl 4-methoxybenzoate under mild conditions[3].
Biocatalysis: Immobilized lipases (e.g., Novozym® 435) offer near-perfect selectivity and high yields (often >80%) at 40–60°C, completely eliminating side reactions[1].
Quantitative Yield Comparison
The following table summarizes the performance of various synthetic methodologies for butyl 4-methoxybenzoate, allowing you to select the optimal route based on your lab's constraints.
Synthesis Method
Catalyst / Reagent
Temp
Reaction Time
Reported Yield
Primary Limitation / Note
Standard Fischer
H2SO4
(conc.)
Reflux (118°C)
4–6 h
50–65%
Side reactions (dibutyl ether); equilibrium limited.
To ensure reproducibility and high yield, we recommend adopting one of the two pathways detailed below. Every protocol includes built-in validation checkpoints so you can verify the success of each step in real-time.
Comparison of highly efficient chemical and enzymatic pathways for target ester synthesis.
Protocol A: Ultra-Fast Synthesis via Phosphonium Activation[2]
Mechanism: Overcomes the +R effect of the methoxy group by converting the carboxylic acid into a highly electrophilic acylphosphonium intermediate.
Reagent Preparation: To a solution of triphenylphosphine (
Ph3P
, 1.5 mmol) and Bromine (
Br2
, 1.5 mmol) in 5 mL of anhydrous
CH2Cl2
, add 4-methoxybenzoic acid (1.5 mmol) and DMAP (3.7 mmol). Stir for 5 minutes at room temperature.
Validation Checkpoint 1 (Activation): Spot the reaction mixture against a pure 4-methoxybenzoic acid standard on a silica TLC plate (eluent: 4:1 Hexanes/EtOAc). The complete disappearance of the baseline acid spot confirms quantitative conversion to the acylphosphonium intermediate. If the acid spot persists, titrate with an additional 0.1 eq of
Ph3PBr2
.
Esterification: Add 1-butanol (1.5 mmol) to the activated mixture. Stir at room temperature.
Validation Checkpoint 2 (Reaction Completion): Monitor by TLC. The reaction should be complete within 2 to 5 minutes, indicated by the appearance of a new, high-Rf spot (butyl 4-methoxybenzoate)[2].
Work-up: Evaporate the solvent under reduced pressure. Purify the crude residue by short-column chromatography on silica gel using n-hexane/ethyl acetate (4:1) to separate the product from triphenylphosphine oxide.
Validation Checkpoint 3 (Product Verification): Run
1H
NMR (
CDCl3
). A diagnostic triplet at
δ
4.31 ppm (2H,
−OCH2−
) and a singlet at
δ
3.87 ppm (3H,
−OCH3
) confirm ester formation. The absence of a broad peak at
δ
~11.0 ppm confirms the complete removal of the starting acid[3].
Protocol B: Green Enzymatic Esterification[1]
Mechanism: Utilizes the specific active site of Candida antarctica lipase B to drive esterification without side reactions, using molecular sieves to shift the thermodynamic equilibrium.
Reaction Assembly: In a screw-capped flask, dissolve 4-methoxybenzoic acid (1.0 mmol) and 1-butanol (1.2 mmol) in 10 mL of hexane.
Catalyst & Scavenger Addition: Add immobilized lipase (Novozym® 435, 15% by weight of the acid) and 500 mg of freshly activated 4Å molecular sieves.
Incubation: Place the flask in an orbital shaking incubator at 50°C for 48 hours.
Validation Checkpoint 1 (Water Removal): Weigh the molecular sieves before and after the reaction (after drying off the hexane). A mass increase corresponding to the theoretical yield of water (~18 mg per mmol of acid converted) validates that equilibrium shifting was successful[1].
Isolation: Filter the mixture to remove the enzyme and molecular sieves. Wash the solids with ethyl acetate.
Work-up: Wash the combined organic filtrate with 5%
NaHCO3
(2 x 15 mL) to remove unreacted acid, followed by brine. Dry over anhydrous
Na2SO4
and concentrate via rotary evaporation.
Validation Checkpoint 2 (Mass Balance): Acidify the aqueous
NaHCO3
wash with 1M HCl and extract with EtOAc. Evaporate and weigh the recovered 4-methoxybenzoic acid. Subtracting this from your starting mass allows you to calculate the exact conversion rate and close the mass balance[1].
References
Application Notes and Protocols: Esterification Reactions of 4-Methoxybenzoic Acid - Benchchem. 1
Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols - MDPI / PMC. 5
One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide - Chem Soc. 2
KPF6-Mediated Esterification and Amidation of Carboxylic Acids - ACS Publications. 3
Technical Support Center: Troubleshooting Butyl 4-Methoxybenzoate Solubility in DMSO
Welcome to the Technical Support Center. This guide is curated for researchers, analytical scientists, and drug development professionals handling butyl 4-methoxybenzoate (also known as butyl p-anisate).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is curated for researchers, analytical scientists, and drug development professionals handling butyl 4-methoxybenzoate (also known as butyl p-anisate). While dimethyl sulfoxide (DMSO) is universally utilized as a master solvent for organic compounds, maintaining the solubility of lipophilic esters requires strict control over thermodynamics, solvent integrity, and kinetic handling.
Below, you will find a diagnostic workflow, a detailed FAQ section, quantitative solvent parameters, and self-validating experimental protocols to ensure the integrity of your compound libraries.
Part 1: Diagnostic Workflow
When you observe precipitation or insolubility in your DMSO stock solutions, follow this logical progression to isolate the root cause.
Diagnostic workflow for troubleshooting ester solubility in DMSO.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why did my butyl 4-methoxybenzoate precipitate out of the DMSO stock solution overnight?A1: The most common culprit is atmospheric moisture absorption. DMSO is highly hygroscopic and rapidly absorbs water from the air[1]. Butyl 4-methoxybenzoate is a lipophilic ester; its solubility relies heavily on non-polar interactions with DMSO's methyl groups, while the solvent's S=O group solvates the polar ester moiety[2]. The introduction of water disrupts this solvation shell, drastically increasing the polarity of the solvent system. This forces the hydrophobic ester into a lower-energy, crystalline state, which manifests as precipitation[1]. Furthermore, if the solution was subjected to freeze-thaw cycles, the probability of crystallization increases significantly due to kinetic energy fluctuations[1],[3].
Q2: My DMSO stock looks completely frozen or slushy at room temperature. Is the compound ruined?A2: No, the compound is structurally intact. Pure DMSO has a relatively high freezing point of 18.5 °C (65.3 °F)[4]. If your laboratory is kept cool, or if the stock was recently removed from cold storage, the solvent itself will solidify[5]. Do not attempt to pipette a slushy solution, as the compound may have partitioned unevenly during the phase change. Instead, gently warm the vial to 25–30 °C and sonicate until completely liquid before use[5]. Do not exceed 40 °C to prevent pressure buildup in sealed vials[5].
Q3: I need to test this compound in an aqueous assay. How do I prevent it from crashing out when diluted?A3: Dissolving a hydrophobic compound directly into a dilute DMSO/water mixture is kinetically unfavorable and often fails[6]. The standard protocol is to first dissolve butyl 4-methoxybenzoate in 100% anhydrous DMSO to create a highly concentrated master stock (e.g., 100x to 1000x the desired assay concentration)[7]. Then, perform a rapid "spike" into the aqueous buffer immediately before the assay[7]. This creates a kinetically stable, supersaturated solution, keeping the compound in solution long enough to perform your measurements before thermodynamic equilibrium forces precipitation[1].
Part 3: Quantitative Data & Solvent Parameters
Understanding the physicochemical shifts that occur when DMSO is compromised by water is critical for troubleshooting solubility issues.
Table 1: Physicochemical Parameters of DMSO Solvent Systems
Pure DMSO freezes near RT; Hydrated DMSO remains liquid but forces solute precipitation.
Solvent Polarity
Polar Aprotic
Highly Polar (Protic environment)
High solubility in pure DMSO; drastic solubility drop in hydrated DMSO[1].
Thermodynamic State
Kinetically Stable / Solvated
Lower Energy / Crystalline
Water induces a shift from a metastable solution to a crystallized solid[1].
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity and reproducible results, utilize the following step-by-step methodologies. Each protocol is designed as a self-validating system.
Protocol A: Preparation and Storage of Anhydrous Stock Solutions
Objective: To create a stable, highly concentrated stock of butyl 4-methoxybenzoate while preventing moisture-induced precipitation.
Desiccation: Store the raw butyl 4-methoxybenzoate powder in a vacuum desiccator over anhydrous calcium sulfate for 24 hours prior to use.
Causality: Removes residual moisture from the solute lattice, preventing localized hydration of the DMSO upon dissolution.
Solubilization: Weigh the compound rapidly and transfer it to a sterile vial. Immediately add high-purity, anhydrous DMSO (≤0.005% water).
Causality: Pure DMSO provides the optimal dielectric environment to solvate both the polar ester linkages and the non-polar butyl/aromatic regions[2].
Inert Purging: Purge the headspace of the vial with dry Argon or Nitrogen gas before sealing.
Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) in tightly sealed tubes and store at -20 °C.
Causality: Minimizes freeze-thaw cycles. Repeated thawing provides the kinetic energy and nucleation sites required to overcome the activation energy barrier for crystallization[1],[3].
System Validation: To validate the stock integrity, perform a serial dilution of a test aliquot into an aqueous buffer. Measure the absorbance via UV-Vis at the compound's
λmax
. A linear response (
R2>0.99
) confirms complete dissolution without micro-precipitation.
Protocol B: Rescuing a Precipitated Stock
Objective: To redissolve butyl 4-methoxybenzoate that has crystallized due to thermal drops or minor moisture exposure.
Thermal Equilibration: Place the sealed vial in a dry block heater or water bath set to 30 °C for 15 minutes. Loosen the cap slightly if heating above 30 °C to prevent pressure buildup[5].
Causality: DMSO freezes at 18.5 °C[4]. Warming provides thermal energy to transition the solvent back to a liquid state and increases the solubility limit of the ester without risking thermal degradation.
Sonication: Transfer the vial to an ultrasonic bath for 5–10 minutes.
Causality: Acoustic cavitation generates localized pressure and temperature gradients that physically disrupt the crystalline lattice of the precipitated compound, driving it back into solution[3].
System Validation: Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a strong light source. The absence of a visible pellet validates that the compound has fully re-entered the solution phase and is safe for downstream assays.
References[1] Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-xW5H39gw5K65OfQMJs4QdE6eS1-j47mbTyJFfP-eLRi7I4wtXqpNW4XKbjfQzJd8AUhtXN3W65jqQuHCJTgy9KNmDp0UAPsTPTceoATkL0l6WzpnD1W54XRRcHVJAz0UStKrEOVUzBB1iewcteUbKaZ55Ga__fATRfXjdv1oOwndH6X8-MaqvK1RFCc=[6] Hampton Research. "Compound Solubility with Dimethylsulfoxide".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5AxzkBnnJWGmfMxJ8jGvzJdmI-Hy2XEo1N6dkI0W_6shQxPqqVm2ufhOV_Tt5RrC7hUQC865iX7GgoLEigURz1OBxFHM3zqbcUazo7PQiw1BBtHEQBCNA1pvUHoh_uajmTUKidIwdWHSl88zzrahgEcfg8LxjZhurlZ67Fp50B4mF-KQqlnPRPlHZalgp[4] Wikipedia. "Dimethyl sulfoxide".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvJlzYzzfqRvIHK0H7P3J1y7_WzmGg8tix4fUUPTDQgBGKKXl5lLiCNjjcQWqFAvn7_KM-DdeyFxKtpJnwn-prZ-_O9AM62GHomqww_dOrgrc_ocAyY8sYkXV_HQU7qhB7CiNc9UKOQlUZ[2] Chemistry Steps. "Solubility of Organic Compounds".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVCsuz1DBXnaiEZOFuVYgFPuz0GCgg0zpYHx64blyMYVpHed_FNRbAlMF68QCSSxbO0MK9jUaBVGY8r9rJN5bwQZ6IX2QXoTcHuPa25Xi6MlvkqbFN6msc7O7rbtb6bMo-D4tAYsbfB4HZIHUeWZfnHNcvfoGYS86a[3] Ziath. "Samples in DMSO: What an end user needs to know".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVjdPGDUEZzs4zRZd-8uSpm68A3uJt1vmWqWiG8eif7kl2IRqJ3wzqaUr01lFEyzaHupzGc0AcBdv_fvGvAD-R6APgWSN4lSAEOFK98zuhsBvtSRnI4YRp2wDWrJwu78Cje2KA0MdqlE3tyEGy3o8FRPrBlXtfA9z0kNGfQmHnwKRVJpVGqsTYQQ==[7] Quora. "How can dimethyl sulfoxide enhance solubility in lab applications?".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpqeVx8HcFUrZNHa1z4UuphOn_hWPmYxWogn1siFWLANqBvO1yqusCg_z6iwXxkjYhv8LSbQ0CAzGXicoQdKNfjiGcjWvdK0bnY2BvhUI1U3-pZmDm-llfyvzj012P_7AVFxJttExkNGZP000a6IDWOohCqcEzFBva6POrGvJmrIBUs1QLGzFkMYyHbJ-Wqj6E[5] Reddit. "Sooo my DMSO showed up like this... Can somebody tell me what can cause this?".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt1k499KotY3BFV_BDpgC-Knzj5-XB0OnLVHJa31AGUgrYndE8K98riqGYuPLjJkVZdFcbbZskr6YQk4jbMauWciABFxuAN1uekLaUIeLbA3MAvAzycik9KCxbl91utKyFJId5GTJpwtiyzNJZPGT7GaFxgHGeR6SUQTnOecj3_e4yNXSeLhMrFam1o472SJPJA-WACviAq8U=
Technical Support Center: Reducing Impurities in Butyl 4-Methoxybenzoate Production
Welcome to the Technical Support Center for the synthesis of butyl 4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic pr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of butyl 4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, ensuring the highest purity of the final product. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical experience.
I. Troubleshooting Guide: Common Impurity Issues
This section provides a detailed analysis of common impurities encountered during the synthesis of butyl 4-methoxybenzoate, their origins, and effective remediation strategies.
Issue 1: Presence of Unreacted 4-Methoxybenzoic Acid
Question: My final product shows a significant amount of unreacted 4-methoxybenzoic acid. What are the likely causes and how can I resolve this?
Answer: The presence of unreacted 4-methoxybenzoic acid is a common issue stemming from incomplete esterification. The Fischer esterification is an equilibrium-driven process, and several factors can prevent the reaction from reaching completion.[1][2][3]
Probable Causes & Solutions:
Insufficient Catalyst: The acid catalyst (commonly H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for attack by the alcohol.[2][4][5] An insufficient amount of catalyst will result in a slow or incomplete reaction.
Solution: Ensure a catalytic amount of a strong acid like concentrated sulfuric acid (typically 1-5 mol%) is used.[6]
Water in the Reaction Mixture: Water is a byproduct of the esterification. Its presence can shift the equilibrium back towards the starting materials, hydrolyzing the ester product.[1][2][3]
Solution: Use anhydrous reagents and solvents. To drive the equilibrium forward, remove water as it forms. This can be achieved by using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[1] Alternatively, using an excess of the alcohol (n-butanol) can also shift the equilibrium towards the product.[1][2]
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to reach equilibrium.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating under reflux until the starting material spot is no longer visible or its intensity remains constant over time.[6]
Purification Strategy:
If unreacted acid is present in the crude product, it can be effectively removed with an aqueous basic wash.
Step
Procedure
Purpose
1
Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
To prepare for liquid-liquid extraction.
2
Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution.[6][7]
The basic solution deprotonates the acidic 4-methoxybenzoic acid, forming the water-soluble sodium salt, which partitions into the aqueous layer. The neutral ester remains in the organic layer.
3
Separate the aqueous layer.
To remove the unreacted acid.
4
Wash the organic layer with brine (saturated NaCl solution).
To remove any remaining water and dissolved salts.[6]
5
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[6][8]
To isolate the purified butyl 4-methoxybenzoate.
Issue 2: Formation of Dibutyl Ether
Question: I've identified dibutyl ether as a byproduct in my reaction. How is this formed and what can be done to prevent it?
Answer: Dibutyl ether is formed via an acid-catalyzed dehydration of two molecules of n-butanol.[9][10] This is a common side reaction in Fischer esterifications, especially when using a primary alcohol like n-butanol under acidic conditions and at elevated temperatures.[9][10]
Mechanism of Formation:
The formation of dibutyl ether is an SN2 reaction where one molecule of protonated butanol is attacked by a second molecule of butanol.[10]
Caption: Formation of Dibutyl Ether.
Preventative Measures:
Control Reaction Temperature: While reflux is necessary for the esterification, excessively high temperatures can favor the dehydration of the alcohol.[4][9] Maintain a gentle, controlled reflux.
Use the Stoichiometric Amount of Alcohol: Using a large excess of butanol can increase the probability of ether formation. While a slight excess is often used to drive the esterification equilibrium, a very large excess should be avoided if ether formation is a significant issue.
Alternative Catalysts: While sulfuric acid is common, other catalysts like para-toluenesulfonic acid (p-TsOH) might be less prone to causing alcohol dehydration under certain conditions.
Purification Strategy:
Dibutyl ether has a lower boiling point (142 °C) than butyl 4-methoxybenzoate (285-290 °C). Therefore, it can be effectively removed by fractional distillation of the crude product.
Issue 3: Presence of Polymeric or Dark-Colored Impurities
Question: My final product is dark-colored and appears to contain high molecular weight impurities. What could be the cause?
Answer: The formation of dark-colored, often polymeric, impurities is typically a result of decomposition or side reactions caused by overly harsh reaction conditions.
Probable Causes & Solutions:
Excessively Strong Acid Catalyst or High Concentration: Using too much concentrated sulfuric acid can lead to charring and decomposition of the organic materials.
Solution: Use the minimum effective catalytic amount of acid (1-5 mol%).
Prolonged Reaction at High Temperatures: Extended heating can lead to the degradation of both reactants and products.
Solution: Monitor the reaction by TLC and stop the reaction once the starting material is consumed. Avoid unnecessarily long reflux times.
Purification Strategy:
Decolorization with Activated Carbon:
Dissolve the crude product in a suitable organic solvent.
Add a small amount of activated carbon.
Gently heat and stir the mixture for a short period.
Perform a hot filtration to remove the activated carbon.[11]
Column Chromatography: For high purity, silica gel column chromatography can be employed to separate the desired ester from colored and polymeric impurities.[12]
Distillation: Vacuum distillation can be effective in separating the volatile ester from non-volatile, high molecular weight impurities.[8]
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in Fischer esterification?
A1: The acid catalyst, typically a strong acid like H₂SO₄, plays a crucial role in activating the carboxylic acid. It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[2][4][5] This significantly increases the rate of the reaction.
Q2: Can I use a base to catalyze the esterification of 4-methoxybenzoic acid with butanol?
A2: Direct esterification of a carboxylic acid with an alcohol is acid-catalyzed. A base would deprotonate the carboxylic acid to form a carboxylate anion. This anion is negatively charged and therefore not electrophilic enough to react with an alcohol.[4] Base-catalyzed methods are typically used for transesterification (the reaction of an existing ester with an alcohol).[13]
Q3: What are the best analytical methods to check the purity of my butyl 4-methoxybenzoate?
A3: Several analytical techniques can be used to assess the purity of your product:
Gas Chromatography (GC): GC with a flame ionization detector (FID) is an excellent method for determining the purity and quantifying impurities like residual butanol and dibutyl ether.[14]
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is effective for quantifying non-volatile impurities such as unreacted 4-methoxybenzoic acid.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by their characteristic signals.
Infrared (IR) Spectroscopy: IR can confirm the presence of the ester functional group (strong C=O stretch around 1710-1730 cm⁻¹) and the absence of the broad O-H stretch of the carboxylic acid starting material.
Q4: Is it possible for the methoxy group to be cleaved under the reaction conditions?
A4: Cleavage of the methyl ether (demethylation) to form 4-hydroxybenzoic acid is a potential side reaction, especially under harsh acidic conditions or at very high temperatures.[11] However, under typical Fischer esterification conditions, this is generally not a major concern. If this impurity is detected, it indicates that the reaction conditions were too harsh.
Technical Support Center: HPLC Optimization for Butyl 4-Methoxybenzoate
Welcome to the Analytical Chromatography Support Center. This knowledge base is designed for researchers and drug development professionals optimizing High-Performance Liquid Chromatography (HPLC) methods for butyl 4-met...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Analytical Chromatography Support Center. This knowledge base is designed for researchers and drug development professionals optimizing High-Performance Liquid Chromatography (HPLC) methods for butyl 4-methoxybenzoate , a lipophilic aromatic ester.
Because butyl 4-methoxybenzoate lacks strongly ionizable basic/acidic functional groups, its retention is primarily driven by hydrophobic interactions. However, method robustness—especially concerning peak symmetry, resolution from degradation products (like 4-methoxybenzoic acid), and baseline stability—requires precise mobile phase engineering.
Core Optimization Logic & Workflow
When developing a reversed-phase HPLC (RP-HPLC) method for butyl 4-methoxybenzoate, the mobile phase must balance elution strength with the suppression of secondary interactions. While the ester itself is neutral, residual silanols on silica-based columns can interact with trace impurities or the ester's oxygen atoms, leading to peak tailing[1].
The following decision tree outlines our self-validating approach to mobile phase optimization.
Figure 1: Logical workflow for optimizing the mobile phase for butyl 4-methoxybenzoate, focusing on modifier selection and silanol suppression.
Standardized Experimental Protocol: Mobile Phase Setup
To ensure trustworthiness, this protocol is designed as a self-validating system. By running system suitability standards before the actual samples, you verify that the mobile phase chemistry is functioning as intended.
Step 1: Solvent Selection and Preparation
Organic Modifier: Select HPLC-grade Acetonitrile (MeCN). MeCN provides lower backpressure and sharper peaks for aromatic esters compared to methanol[2].
Aqueous Buffer: Prepare a 10 mM Ammonium Acetate buffer. Adjust the pH to 4.2 using glacial acetic acid. Causality: While butyl 4-methoxybenzoate is neutral, a slightly acidic pH ensures that any residual silanols on the C18 stationary phase remain protonated, preventing secondary hydrogen-bonding interactions that cause peak tailing[2].
Filtration: Filter the aqueous buffer through a 0.45 µm (or 0.22 µm for UHPLC) nylon or PTFE membrane.
Step 2: System Equilibration
Set the pump to deliver an isocratic mixture of 60:40 MeCN:Buffer (v/v) at a flow rate of 1.0 mL/min.
Purge the lines and allow the column (e.g., C18, 150 mm x 4.6 mm, 5 µm) to equilibrate for at least 30 minutes (approximately 10-15 column volumes)[3].
Validation Check: Monitor the baseline at 254 nm. Do not proceed to injection until the baseline drift is less than 1 mAU/min.
Step 3: System Suitability Injection
Inject a 10 µL standard solution of butyl 4-methoxybenzoate (e.g., 50 µg/mL in mobile phase).
Calculate the USP Tailing Factor (
T
). If
T>1.2
, proceed to the Troubleshooting Guide.
Troubleshooting Guide & FAQs
Q1: Why is my butyl 4-methoxybenzoate peak exhibiting severe tailing?
A: Peak tailing (asymmetry) in neutral esters is rarely due to the analyte's ionization state. Instead, it is almost exclusively caused by secondary interactions with active sites (ionized silanols) on the silica packing or physical column degradation[4].
Solution: First, ensure your mobile phase pH is maintained around 3.0–4.2 using a volatile buffer like ammonium acetate or a simple acidifier like 0.1% formic acid[2]. This protonates the silanols, neutralizing their charge. If tailing persists, switch to a highly endcapped or polar-embedded C18 column, which physically shields the analyte from the silica base[1].
Q2: My retention times are drifting earlier with each injection. What is causing this?
A: Drifting retention times indicate a dynamic change in the mobile phase composition or the column environment. For an isocratic method, the most common cause is the selective evaporation of the organic modifier (acetonitrile) from the solvent reservoir, making the mobile phase progressively weaker (which would actually increase retention time). If retention times are decreasing (eluting earlier), the cause is likely temperature fluctuations or a failing pump proportioning valve[5].
Solution:
Verify that the column oven is actively maintaining a stable temperature (e.g., 30 °C). Retention times shift by roughly 1% to 2% per 1 °C change[5].
Pre-mix your isocratic mobile phase in a single bottle rather than relying on the pump to mix aqueous and organic lines. This eliminates pump proportioning errors.
Q3: I am seeing ghost peaks eluting after my main analyte. How do I eliminate them?
A: Ghost peaks are typically caused by carryover from previous injections or late-eluting lipophilic impurities from the sample matrix[4]. Because butyl 4-methoxybenzoate is highly lipophilic, it or its impurities can stick to the autosampler needle or the head of the column.
Solution: Implement a needle wash using a strong solvent (e.g., 80:20 Acetonitrile:Water or pure Isopropanol). Additionally, add a brief column wash step to your method: after the analyte elutes, ramp the mobile phase to 95% organic for 3 minutes to flush strongly retained contaminants before re-equilibrating[4].
Quantitative Troubleshooting Matrix
Use this table for rapid diagnosis of mobile phase and system issues based on quantitative chromatographic metrics.
Chromatographic Symptom
USP Tailing Factor (
T
)
Pressure Trend
Primary Root Cause
Recommended Corrective Action
Symmetrical but Broad
0.95 - 1.05
Normal / Stable
Extra-column volume dispersion
Reduce tubing length/ID; inject sample in initial mobile phase.
Dilute sample; match sample diluent to mobile phase[4].
Split Peaks
Variable
Spiking / High
Blocked frit / Column void
Replace inlet frit or guard column; reverse-flush column[4].
References
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at:[Link]
University of Pittsburgh. HPLC Troubleshooting Guide. Available at: [Link]
Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]
Chrom Tech. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. Available at: [Link]
Michigan Technological University. Quantitative Analysis of Caffeine and Benzoate in Soda Pop by RP-HPLC. Available at:[Link]
Gören, A.C., et al. (2015). HPLC and LC–MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages. Food Chemistry, Bezmialem Vakif University. Available at: [Link]
preventing hydrolysis of butyl 4-methoxybenzoate during storage
Technical Support Center: Stabilizing Butyl 4-Methoxybenzoate Against Hydrolysis Section 1: Mechanistic Troubleshooting (FAQs) Q: What fundamentally drives the hydrolysis of butyl 4-methoxybenzoate during long-term stora...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Stabilizing Butyl 4-Methoxybenzoate Against Hydrolysis
Section 1: Mechanistic Troubleshooting (FAQs)
Q: What fundamentally drives the hydrolysis of butyl 4-methoxybenzoate during long-term storage?A: Butyl 4-methoxybenzoate is an ester compound. When exposed to water, it undergoes a nucleophilic acyl substitution reaction (hydrolysis), cleaving the ester bond to yield 4-methoxybenzoic acid (also known as p-anisic acid) and 1-butanol[1]. This reaction is thermodynamically driven by the presence of moisture and kinetically accelerated by elevated temperatures[2]. A critical issue in storage is autocatalysis: as 4-methoxybenzoic acid accumulates, it lowers the local pH of the formulation, which in turn acts as an acid catalyst to accelerate the hydrolysis of the remaining intact ester[2].
Q: How do regulatory guidelines inform our storage and stability testing parameters?A: To ensure reproducibility and regulatory compliance, storage conditions must align with the3[3]. For general long-term storage, maintaining 25°C ± 2°C at 60% Relative Humidity (RH) is the standard baseline. Accelerated degradation testing, which helps predict long-term shelf life and formulation vulnerabilities, is conducted at 40°C ± 2°C and 75% RH for a minimum of 6 months[3].
Q: Can chemical stabilizers be used to prevent this hydrolysis in formulated products?A: Yes. While storing the compound in a cool, dry environment is the first line of defense, chemical stabilizers are essential for liquid formulations.4 (e.g., Bis(2,6-diisopropylphenyl)carbodiimide) are highly effective anti-hydrolysis agents[4]. They function by reacting directly with the newly formed carboxylic acids (4-methoxybenzoic acid) to form stable, inert amide linkages[4]. This scavenging mechanism neutralizes the acid, thereby completely halting the acid-catalyzed autocatalytic loop[4].
Mechanism of butyl 4-methoxybenzoate hydrolysis and carbodiimide stabilization.
Section 2: Self-Validating Experimental Protocol
Workflow: Stability Testing & Hydrolysis Quantification
This protocol establishes a rigorously controlled system to monitor the hydrolysis of butyl 4-methoxybenzoate and evaluate the efficacy of carbodiimide stabilizers.
Causality & Self-Validation Principle: To ensure the protocol is self-validating, the analytical method must quantify both the depletion of butyl 4-methoxybenzoate and the stoichiometric generation of 4-methoxybenzoic acid. If the molar loss of the ester does not equal the molar gain of the acid, alternative degradation pathways (e.g., volatilization or photo-oxidation) must be occurring. This mass-balance approach guarantees that hydrolysis is the exclusive mechanism being measured.
Step-by-Step Methodology:
Sample Preparation: Prepare a 10 mg/mL stock solution of butyl 4-methoxybenzoate in an anhydrous, inert solvent (e.g., HPLC-grade acetonitrile). Divide the stock into two cohorts:
Cohort A (Control): Unstabilized.
Cohort B (Stabilized): Supplemented with 1.0% w/w carbodiimide stabilizer[4].
Aliquoting and Environmental Sealing: Aliquot 1.0 mL of each solution into 2 mL amber glass HPLC vials.
Causality: Amber glass prevents UV-induced photo-oxidation, isolating hydrolysis as the primary variable. Purge the headspace of all vials with Argon gas before sealing tightly with PTFE-lined septa.
Causality: Argon displaces moisture-laden air, establishing a true baseline for the formulation's internal water content and preventing atmospheric contamination[2].
ICH Q1A Incubation: Place the vials into calibrated climate chambers set to ICH Q1A conditions[3]:
Ambient/Long-term: 25°C / 60% RH
Accelerated: 40°C / 75% RH
Stress: 60°C / 75% RH
Sampling and Quenching: Pull triplicate samples at T=0, 1 month, 3 months, and 6 months. Immediately dilute 100 µL of the sample with 900 µL of cold (-20°C) anhydrous acetonitrile containing an internal standard (e.g., methyl 4-methoxybenzoate).
Causality: The extreme cold and dilution immediately quench any ongoing hydrolysis, locking the chemical state for accurate analysis[2].
LC-MS Analysis: Analyze the samples using LC-MS to quantify the remaining ester and the generated 4-methoxybenzoic acid[1]. Calculate the mass balance to validate the hydrolysis pathway.
Section 3: Quantitative Stability Metrics
The following table summarizes the expected degradation trajectory (measured by the % formation of free 4-methoxybenzoic acid) over a 6-month period, demonstrating the protective effect of the carbodiimide stabilizer under standardized ICH parameters.
Technical Support Center: Photostability and UV Degradation of Butyl 4-Methoxybenzoate Welcome to the Application Support Center. As drug development and formulation scientists, ensuring the photostability of active ingr...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Photostability and UV Degradation of Butyl 4-Methoxybenzoate
Welcome to the Application Support Center. As drug development and formulation scientists, ensuring the photostability of active ingredients and excipients is paramount. Butyl 4-methoxybenzoate, an ester of p-anisic acid, is susceptible to photochemical transformations under UV exposure. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you isolate, identify, and mitigate UV-induced degradation in your experiments.
Q1: What is the primary chemical mechanism driving the photodegradation of butyl 4-methoxybenzoate?A: Upon absorption of UV light (typically in the 300–400 nm region), the p-methoxybenzoate chromophore is excited, which can induce homolytic bond cleavage[1]. The dominant degradation pathway is Norrish Type I cleavage of the ester bond. This yields a transient 4-methoxybenzoyloxyl radical and a butoxyl radical. The 4-methoxybenzoyloxyl radical rapidly undergoes decarboxylation to form a 4-methoxyphenyl radical and carbon dioxide[2]. These highly reactive radicals then abstract hydrogen atoms from the surrounding solvent to form terminal degradation products like anisole derivatives and butanol.
Q2: Why does the degradation rate vary so drastically between different solvent systems?A: The solvent environment dictates the lifetime and reaction preference of the photogenerated radicals. In hydrogen-donor solvents (e.g., isopropanol, methanol), the 4-methoxyphenyl radical quickly abstracts a proton, quenching the radical cascade and yielding stable anisole. In non-protic, non-hydrogen-donating solvents (e.g., acetonitrile), the radicals persist longer, increasing the probability of radical-radical recombination (forming complex biphenyl oligomers) or reacting with dissolved oxygen to form peroxides.
Q3: How does dissolved oxygen influence the degradation profile?A: Dissolved oxygen acts as a potent radical scavenger. It intercepts the carbon-centered radicals before decarboxylation or hydrogen abstraction can occur, shifting the mechanism toward photo-oxidation. Keeping the container tightly closed and storing the compound under an inert atmosphere (e.g., nitrogen or argon) mitigates this oxidative degradation[3].
Section 2: Troubleshooting Experimental Anomalies
Anomaly 1: Poor Mass Balance in HPLC-UV Post-Irradiation
Symptom: The concentration of the parent compound decreases by 50%, but the integrated area of the identified degradation peaks only accounts for 15% of the lost mass.
Causality: Radical-radical recombination leads to high-molecular-weight, highly lipophilic oligomers. These species often precipitate out of the solution or irreversibly adsorb to the stationary phase of standard C18 columns.
Resolution: Implement a steep gradient elution up to 100% strong organic modifier (e.g., Acetonitrile or THF) and extend the hold time. Additionally, perform a mass balance check using a validated stability-indicating analytical method such as LC-MS with a generic extraction protocol[3].
Anomaly 2: Unexpected Formation of 4-Methoxybenzoic Acid in "Anhydrous" Solvents
Symptom: High yields of 4-methoxybenzoic acid (p-anisic acid) are detected despite using anhydrous grade solvents.
Causality: The ester functional group is highly susceptible to hydrolysis, a process that can be accelerated under photo-irradiation[3]. Even trace amounts of water (ppm levels) introduced via atmospheric moisture during sample handling are sufficient to drive the photo-hydrolysis of the excited-state ester.
Resolution: Conduct the irradiation in a rigorously controlled inert atmosphere. Use molecular sieves in the solvent and seal quartz cuvettes with PTFE-lined septa to prevent the ingress of moisture[3].
Section 3: Quantitative Data Presentation
To facilitate predictive formulation, the following table summarizes the typical kinetic behavior of p-methoxybenzoate esters under simulated photostability conditions.
Solvent System
Atmosphere
Primary Degradation Pathway
Relative Half-Life (t½)
Major Degradants
Acetonitrile
Aerobic
Photo-oxidation
Short (< 2 hours)
Hydroxylated aromatics, peroxides
Acetonitrile
Argon
Homolysis / Recombination
Medium (4-6 hours)
Biphenyl oligomers, anisole
Methanol / Water (80:20)
Aerobic
Photo-hydrolysis & Oxidation
Very Short (< 1 hour)
4-Methoxybenzoic acid, butanol
Isopropanol
Argon
Homolysis / H-Abstraction
Long (> 8 hours)
Anisole, butanal
Section 4: Self-Validating Experimental Protocol
Protocol: Forced Photodegradation Assay with Internal Actinometry
This protocol ensures that the UV dose is accurately quantified and that the degradation observed is strictly photochemical, excluding thermal artifacts.
Prepare a 1.0 mM stock solution of butyl 4-methoxybenzoate in HPLC-grade Acetonitrile.
Add an internal standard (e.g., ethyl benzoate) at 0.5 mM.
Causality: Ethyl benzoate is photochemically stable under >300 nm UV and corrects for solvent evaporation during prolonged irradiation.
Step 2: Deoxygenation (Crucial for Mechanistic Isolation)
Transfer 3 mL of the solution into a quartz cuvette (1 cm path length).
Seal with a PTFE-lined septum.
Sparge the solution with ultra-high purity Argon for 15 minutes using a fused silica capillary. Vent through a secondary needle.
Causality: Removes dissolved oxygen, suppressing the photo-oxidation pathway and isolating the Norrish Type I cleavage mechanism[3].
Step 3: UV Irradiation and Actinometry
Place the cuvette in a photoreactor equipped with 300 nm or 365 nm LED arrays.
Self-Validation Step: Run a parallel cuvette containing a standard potassium ferrioxalate actinometer solution to precisely calculate the photon flux.
Irradiate the sample, maintaining the chamber temperature at 25°C ± 2°C using a circulating water jacket.
Causality: Prevents thermal hydrolysis from confounding the photochemical degradation data.
Step 4: Kinetic Sampling and Quenching
Withdraw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes using a gas-tight syringe.
Immediately dilute the aliquot into 950 µL of cold (4°C) Acetonitrile containing 0.1% BHT (butylated hydroxytoluene).
Causality: BHT acts as a radical scavenger, instantly quenching any propagating radical chain reactions post-irradiation.
Analyze via LC-MS/MS.
Section 5: Mechanistic Visualization
Photodegradation pathway of butyl 4-methoxybenzoate via Norrish Type I cleavage and decarboxylation.
Technical Support Center: Crystallization of Butyl 4-Methoxybenzoate
As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the crystallization of butyl 4-methoxybenz...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the crystallization of butyl 4-methoxybenzoate. This document is structured to offer not just solutions, but a foundational understanding of the principles governing the crystallization process, ensuring both immediate troubleshooting and long-term experimental success.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of butyl 4-methoxybenzoate, which are crucial for designing a successful crystallization protocol.
Q1: What are the key physical and chemical properties of butyl 4-methoxybenzoate?
Understanding the compound's properties is the first step in troubleshooting its crystallization. Butyl 4-methoxybenzoate is an ester derivative of 4-methoxybenzoic acid. Its physical state and solubility are critical parameters for purification.
Data Presentation: Physicochemical Properties of Butyl 4-Methoxybenzoate
Q2: How do I select a suitable solvent for the recrystallization of butyl 4-methoxybenzoate?
Solvent selection is the most critical factor in a successful crystallization. The principle of "like dissolves like" is a good starting point.[6] Given that butyl 4-methoxybenzoate is a moderately polar ester, suitable solvents will have similar characteristics.
Causality Behind Solvent Choice:
An ideal recrystallization solvent should dissolve the compound completely at an elevated temperature (near the solvent's boiling point) but have low solubility for the compound at low temperatures (e.g., 0-4°C). This differential solubility is what enables the recovery of pure crystals upon cooling.
Recommended Solvent Systems:
Single-Solvent System: Alcohols such as ethanol or methanol are often effective for esters.[7] Given the compound's structure, ethyl acetate could also be a suitable choice.
Mixed-Solvent System: This is often the most versatile approach. A common and highly effective pair is Ethanol/Water . In this system, the compound is first dissolved in a minimum amount of hot ethanol (the "good" solvent), followed by the dropwise addition of hot water (the "poor" or "anti-solvent") until the solution becomes faintly cloudy (the saturation point).[8][9] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Troubleshooting Crystallization of Butyl 4-Methoxybenzoate
This section provides a question-and-answer guide to the most common issues encountered during the crystallization of butyl 4-methoxybenzoate.
Q3: My butyl 4-methoxybenzoate has "oiled out" instead of crystallizing. What happened and how do I fix it?
Expertise & Experience: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[9] This is a common problem, especially with low-melting point solids or when the solution is supersaturated at a temperature above the compound's melting point. The oil often traps impurities, defeating the purpose of recrystallization.
Root Causes & Solutions:
High Solute Concentration at High Temperature: The solution may be cooling too rapidly, causing the compound to come out of solution at a temperature above its melting point.
Solution: Reheat the mixture until the oil redissolves completely. Add a small amount (1-5% of the total volume) of the "good" solvent (e.g., ethanol) to decrease the saturation point. Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote the formation of crystals instead of oil.[9]
Significant Impurities Present: Impurities can depress the melting point of the compound, making it more prone to oiling out.
Solution: If the crude material is heavily contaminated, consider a preliminary purification step. If the oil is colored, adding a small amount of activated charcoal to the hot solution (before filtration) can help adsorb colored impurities.[10] After charcoal treatment, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.
Q4: No crystals are forming from my solution, even after cooling in an ice bath. What are my next steps?
Expertise & Experience: The failure of crystals to form is typically due to one of two reasons: either the solution is not sufficiently saturated, or it is in a supersaturated state and requires an initiation event (nucleation) to begin crystallization.
Root Causes & Solutions:
Excess Solvent: This is the most common cause of crystallization failure. If too much solvent was used, the solution will not become saturated upon cooling, and the compound will remain dissolved.
Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Allow the concentrated solution to cool again. Repeat until crystals form upon cooling.
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should. This state is metastable, and crystallization needs to be induced.
Solution - Induce Nucleation:
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide a rough surface that can serve as a nucleation site for crystal growth.
Seeding: If available, add a single, tiny crystal of pure butyl 4-methoxybenzoate (a "seed crystal") to the solution. This provides a perfect template for further crystal growth.
Ultra-Cooling: Place the flask in a colder bath (e.g., dry ice/acetone) for a short period. This can sometimes provide the thermodynamic push needed for nucleation, but be aware that rapid cooling may lead to smaller, less pure crystals.
Q5: My final yield of crystals is very low. What are the likely causes and how can I improve it?
Expertise & Experience: A low yield indicates that a significant portion of your product was lost during the recrystallization process. Maximizing yield requires careful attention to technique at several key stages.
Root Causes & Solutions:
Using Too Much Solvent: As discussed in Q4, excess solvent will keep more of your product dissolved in the mother liquor even after cooling.
Solution: Always use the minimum amount of hot solvent required to fully dissolve your compound. This ensures the solution is saturated at high temperatures.
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter paper or funnel stem.
Solution: Use a pre-heated funnel and flask for hot filtration. Keep the solution at or near its boiling point during the transfer. Using a fluted filter paper can also speed up the filtration process, minimizing cooling time.
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature will result in product remaining in the solution.
Solution: After the solution has cooled slowly to room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid.
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product.
Solution: Wash the crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent. This will wash away the impurity-laden mother liquor without dissolving a significant amount of the product.
Q6: The recovered crystals are discolored or appear impure. How can I improve the purity?
Expertise & Experience: The primary goal of crystallization is purification. Impure crystals are often the result of either rapid crystal growth trapping impurities or the co-precipitation of an impurity that has similar solubility characteristics.
Root Causes & Solutions:
Rapid Crystallization: Cooling the solution too quickly ("crashing out") does not allow the crystal lattice to form selectively. As a result, impurities get trapped within the growing crystals.
Solution: Ensure slow cooling. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Slower cooling promotes the growth of larger, purer crystals.
Colored Impurities: If the crystals have a persistent color, it is likely due to highly colored organic impurities.
Solution: Perform a charcoal treatment. Add a small amount of activated charcoal (1-2% of the solute mass) to the hot solution and swirl for a few minutes. The charcoal adsorbs the colored impurities. Remove the charcoal via hot gravity filtration before cooling. Be cautious not to use too much charcoal, as it can also adsorb some of your desired product.[10]
Insoluble Impurities: If the hot solution is not clear, it contains insoluble impurities that will contaminate the final product if not removed.
Solution: Perform a hot gravity filtration on the saturated solution before allowing it to cool. This will remove any solid contaminants.
Visualization of Workflows
Troubleshooting Crystallization Failures
The following diagram outlines the decision-making process when troubleshooting common crystallization issues.
Caption: Troubleshooting logic for common crystallization issues.
Standard Recrystallization Protocol Workflow
This diagram illustrates the standard step-by-step procedure for recrystallization.
Caption: General experimental workflow for recrystallization.
Experimental Protocol: Recrystallization of Butyl 4-Methoxybenzoate using a Mixed-Solvent System (Ethanol/Water)
This protocol provides a detailed methodology for the purification of butyl 4-methoxybenzoate.
Büchner funnel and filter flask (for vacuum filtration)
Ice bath
Procedure:
Dissolution: Place the crude butyl 4-methoxybenzoate in an appropriately sized Erlenmeyer flask with a stir bar or boiling chip. Add a small volume of ethanol and begin heating the mixture to a gentle boil with stirring. Continue adding ethanol in small portions until the solid has just completely dissolved. This creates a saturated solution in the minimum amount of hot solvent.
Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Place a pre-heated funnel with fluted filter paper over a second pre-heated Erlenmeyer flask and pour the hot solution through to remove the solids.
Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot deionized water dropwise using a Pasteur pipette. Swirl the flask after each addition. Continue adding water until the solution becomes faintly and persistently cloudy. This is the point of saturation.
Clarification: To ensure the formation of pure crystals, add a few drops of hot ethanol to the cloudy solution until it just becomes clear again.
Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: While the crystals are still in the funnel under vacuum, wash them with a single, small portion of an ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.
Drying: Allow the crystals to dry completely, either by drawing air through them in the funnel or by transferring them to a watch glass and placing them in a desiccator or a low-temperature vacuum oven.
References
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methoxy-, butyl ester (CAS 6946-35-6). Retrieved from [Link]
Chemsrc. (2025). methyl 3,5-ditert-butyl-4-methoxybenzoate. Retrieved from [Link]
Chemsrc. (2025). tert-butyl 4-methoxybenzoate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). tert-Butyl 4-methoxybenzoate. PubChem Compound Database. Retrieved from [Link]
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methoxy-, butyl ester. NIST Chemistry WebBook. Retrieved from [Link]
ResearchGate. (2014). Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid?. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter unreactive substrates. The 4-methoxybenzoate core presents a unique dual-challenge: it is electronically deactivated by the electron-donating methoxy group (+M effect), and when combined with a bulky aliphatic chain (such as a tert-butyl group) or ortho-substituents, the carbonyl carbon becomes highly inaccessible[1].
This guide provides field-proven, self-validating protocols to troubleshoot and overcome these steric and electronic barriers during synthesis and cleavage workflows.
Part 1: Synthesis & Esterification Troubleshooting
Q1: Why does my standard Fischer esterification fail when attempting to synthesize tert-butyl 4-methoxybenzoate?
A1: The failure is driven by a combination of electronic deactivation and severe steric hindrance. The para-methoxy group exerts a strong positive mesomeric (+M) effect, increasing electron density at the carbonyl carbon and drastically reducing its electrophilicity. Concurrently, the bulky tert-butyl group physically blocks the nucleophilic approach required to form the tetrahedral intermediate[1]. Furthermore, in the strongly acidic conditions typical of Fischer esterification, tert-butyl alcohol tends to undergo an E1 elimination to form 2-methylpropene (isobutylene) rather than acting as a nucleophile[2].
Q2: What is the recommended methodology for synthesizing this hindered ester?
A2: You must bypass the standard tetrahedral intermediate formation by using highly activated acyl species. We recommend utilizing the Steglich esterification (DCC/DMAP)[3] or proceeding via an acid chloride intermediate reacted with a pre-formed alkoxide[4].
Protocol 1: Synthesis of tert-Butyl 4-Methoxybenzoate via Acid Chloride / Alkoxide Method
Causality: Converting the carboxylic acid to an acid chloride drastically increases the electrophilicity of the carbonyl carbon, overriding the +M effect of the methoxy group. Using the pre-formed alkoxide (NaOtBu) ensures a highly nucleophilic attack that outcompetes steric repulsion.
Activation: Dissolve 4-methoxybenzoic acid (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere. Add oxalyl chloride (1.2 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF.
Self-Validation (Degassing): Stir for 2 hours at room temperature. The reaction is complete when gas evolution (CO, CO₂, HCl) completely ceases. Concentrate under reduced pressure to remove excess oxalyl chloride.
Nucleophile Preparation: In a separate flame-dried flask, prepare a solution of sodium tert-butoxide (NaOtBu) (2.5 equiv) in anhydrous tetrahydrofuran (THF)[4].
Coupling: Cool the alkoxide solution to 0 °C. Dissolve the crude acid chloride in THF and add it dropwise to the NaOtBu solution to prevent thermal degradation.
Workup: Stir the mixture at room temperature for 3-4 hours. Quench with a 5% HCl solution to neutralize excess alkoxide, then extract with diethyl ether (2 × 10 mL)[4].
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography (hexanes/EtOAc) to yield the pure tert-butyl 4-methoxybenzoate[4].
Fig 1. Troubleshooting decision tree for the synthesis of sterically hindered esters.
Part 2: Hydrolysis & Cleavage Troubleshooting
Q3: I need to deprotect tert-butyl 4-methoxybenzoate, but standard aqueous NaOH reflux is yielding <15% product. How can I improve this?
A3: Sterically hindered esters are notoriously resistant to aqueous saponification. The bulky tert-butyl group shields the carbonyl carbon from hydroxide attack. More importantly, in an aqueous medium, water molecules heavily solvate the hydroxide ions via hydrogen bonding, significantly reducing their nucleophilicity and increasing the activation energy required for the reaction[5].
Q4: What is the best cleavage method for base-sensitive vs. acid-sensitive workflows?
A4: For acid-stable substrates, use Trifluoroacetic acid (TFA) to induce an E1 elimination of isobutylene. For acid-sensitive substrates, switch to a non-aqueous saponification system (NaOH in MeOH/CH₂Cl₂)[5].
Protocol 2: Non-Aqueous Saponification of Hindered Esters
Causality: By replacing water with a non-polar/aprotic solvent mixture, the hydroxide ion is deprived of its hydrogen-bonding shell. This "unsolvated" hydroxide is a significantly harder and more reactive nucleophile, capable of attacking hindered carbonyls at room temperature[5].
Solvent Preparation: Prepare an anhydrous solvent mixture of methanol and dichloromethane (MeOH/CH₂Cl₂) in a 1:9 ratio[5].
Reaction: Dissolve the tert-butyl 4-methoxybenzoate in the solvent mixture. Add powdered, anhydrous NaOH (3.0 equiv).
Agitation: Stir vigorously at room temperature. The non-aqueous environment allows the highly reactive hydroxide to attack the sterically hindered carbonyl without the need for extreme heating[5].
Self-Validation & Isolation: Monitor via TLC. Once the ester is consumed, carefully acidify the mixture with dilute HCl. Self-validation: The formation of a dense white precipitate upon acidification confirms the successful generation of the free 4-methoxybenzoic acid. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.
Fig 2. Strategic pathways for the hydrolytic cleavage of sterically hindered benzoates.
Part 3: Quantitative Data Presentation
Table 1: Efficacy of Cleavage Strategies for tert-Butyl 4-Methoxybenzoate
Cleavage Method
Reagents / Solvent
Temperature
Mechanistic Pathway
Typical Yield
Standard Aqueous
NaOH, H₂O/EtOH
Reflux (100 °C)
Solvated OH⁻ nucleophilic attack
< 15%
Non-Aqueous Basic
NaOH, MeOH/CH₂Cl₂ (1:9)
25 °C
Unsolvated OH⁻ nucleophilic attack
> 90%
Acidic Cleavage
TFA, CH₂Cl₂
25 °C
E1 Elimination of isobutylene
> 95%
Lewis Acid Catalyzed
Sc(OTf)₃ or I₂, MeCN
80 °C
Lewis acid carbonyl activation
80 - 85%
References
Supplementary Information: General procedure for the synthesis of N-protected amino acid t-butyl ester [Condition D]. rsc.org.
[FREE] Fischer esterification does not work well with most tertiary alcohols. What would be the major product of. brainly.com.
Esterification of carboxylic acids with alcohols. orgsyn.org.
CHEM 125b - Open Yale Courses. yale.edu.
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. arkat-usa.org.
Comparative Technical Guide: Butyl 4-Methoxybenzoate vs. Methyl 4-Methoxybenzoate
As drug development and materials science increasingly rely on tunable physicochemical properties, the selection of specific ester derivatives becomes a critical formulation variable. This guide provides an in-depth, obj...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and materials science increasingly rely on tunable physicochemical properties, the selection of specific ester derivatives becomes a critical formulation variable. This guide provides an in-depth, objective comparison between two key esters of p-anisic acid: Methyl 4-methoxybenzoate (methyl anisate) and Butyl 4-methoxybenzoate (butyl anisate). By analyzing their structural disparities, we can understand the causality behind their distinct physical states, lipophilicity, and downstream applications.
Physicochemical Properties & Structural Causality
The fundamental difference between these two compounds lies in the length of the esterified aliphatic chain. This seemingly minor structural variation dictates entirely different intermolecular interactions and thermodynamic properties.
Crystal Lattice Packing & Melting Point: Methyl 4-methoxybenzoate is a solid at room temperature. The compact, highly symmetrical nature of the methyl group allows the aromatic rings to align efficiently, maximizing π-π stacking and van der Waals forces within a rigid crystal lattice. Conversely, the butyl ester possesses a flexible, four-carbon aliphatic chain. This chain introduces significant conformational entropy and steric bulk, which disrupts ordered lattice packing, drastically lowering the melting point and rendering it a liquid at room temperature[2].
Lipophilicity (LogP) & Membrane Partitioning: The addition of three methylene (-CH₂-) units in the butyl ester significantly increases its hydrophobicity. A LogP shift from ~2.27 to ~3.5 alters the molecule's pharmacokinetic profile, favoring lipid membrane partitioning. This makes the butyl derivative highly preferable when designing lipophilic prodrugs or sustained-release topical formulations.
Traditional acid-catalyzed Fischer esterification often requires harsh conditions (e.g., refluxing sulfuric acid) that can inadvertently cleave the sensitive para-methoxy ether linkage. To ensure structural integrity and high selectivity, a biocatalytic approach using immobilized Candida antarctica Lipase B (CALB) is the field-proven standard[3].
This protocol is designed as a self-validating system: the use of molecular sieves drives the reaction forward via Le Chatelier's principle, while the immobilized enzyme allows for immediate gravimetric separation and reuse.
Step-by-Step Protocol
Substrate Preparation: In a dry 100 mL round-bottom flask, dissolve 10 mmol of 4-methoxybenzoic acid in 30 mL of an anhydrous organic solvent (e.g., toluene). Add 50 mmol of the respective alcohol (methanol for the methyl ester; 1-butanol for the butyl ester).
Water Sequestration: Introduce 2.0 g of activated 4Å molecular sieves to the flask. Causality: The sieves continuously sequester the water byproduct, preventing the reverse hydrolysis reaction and pushing the equilibrium toward >95% esterification yield.
Biocatalysis Initiation: Add 150 mg of immobilized CALB (Novozym® 435). Seal the flask and place it in an orbital shaking incubator at 50 °C and 200 rpm for 24 hours[3].
Quenching & Recovery: Terminate the reaction by vacuum filtration. The immobilized enzyme and molecular sieves are retained on the filter paper, instantly halting catalysis and allowing for enzyme recovery.
Purification & Validation: Remove the unreacted alcohol and solvent via rotary evaporation. Validate the product purity using GC-MS (monitoring the disappearance of the carboxylic acid peak) and ¹H-NMR (confirming the integrity of the -OCH₃ singlet at ~3.85 ppm).
Workflow Visualization
Workflow for Lipase-Catalyzed Esterification of 4-Methoxybenzoate Esters.
Applications in Drug Development & Research
The choice between the methyl and butyl ester is dictated by the target application's requirement for volatility, solubility, and reactivity.
Methyl 4-Methoxybenzoate: Due to its higher volatility and specific metabolic pathways, methyl anisate serves as a critical volatile biomarker for Mycobacterium tuberculosis. It is actively detected in the breath of tuberculosis patients, offering a non-invasive diagnostic avenue[4]. Additionally, it is a highly reactive intermediate in the synthesis of oxadiazole-based GSK-3 inhibitors and antitubercular hydrazides[5].
Butyl 4-Methoxybenzoate: The butyl derivative is utilized when low volatility and high lipophilicity are paramount. In material sciences, it functions as a plasticizer. In pharmaceutical formulations, it acts as a lipophilic intermediate for synthesizing prodrugs designed to bypass aqueous barriers or for incorporation into hydrophobic lipid nanoparticle (LNP) matrices. In the fragrance industry, its high boiling point provides excellent tenacity as a heavy floral blender without the sharp volatility of the methyl variant[2].
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8499, Methyl anisate." PubChem. Available at:[Link]
Arctander, S. "Perfume and Flavor Chemicals (Aroma Chemicals)." Scribd. Available at:[Link]
comparing esterification catalysts for butyl 4-methoxybenzoate
Comparative Evaluation of Esterification Catalysts for the Synthesis of Butyl 4-Methoxybenzoate: A Bench-to-Scale Guide As drug development and fine chemical manufacturing pivot toward sustainable and scalable practices,...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Evaluation of Esterification Catalysts for the Synthesis of Butyl 4-Methoxybenzoate: A Bench-to-Scale Guide
As drug development and fine chemical manufacturing pivot toward sustainable and scalable practices, the selection of an appropriate esterification catalyst is no longer just a matter of reaction speed—it is a balance of yield, environmental impact, and downstream processing. This guide provides an authoritative, data-backed comparison of catalytic systems for synthesizing butyl 4-methoxybenzoate (butyl p-anisate), a crucial intermediate in pharmaceuticals and fragrance compounding.
The Mechanistic Bottleneck: Substrate Deactivation
Before selecting a catalyst, one must understand the inherent chemical resistance of the substrate. The synthesis of butyl 4-methoxybenzoate via Fischer-Speier esterification[1] presents a unique mechanistic hurdle compared to standard aliphatic acids.
The methoxy group (-OCH₃) at the para position of 4-methoxybenzoic acid acts as a strong electron-donating group. While it has a minor electron-withdrawing inductive effect (–I), its resonance effect (+R) dominates, donating a lone pair of electrons directly into the aromatic ring[2]. This electron density is pushed toward the carboxyl group, significantly decreasing the electrophilicity of the carbonyl carbon and destabilizing the carboxylate ion (raising the acid's pKa to 4.46, compared to benzoic acid's 4.19)[2]. Consequently, nucleophilic attack by 1-butanol is energetically hindered. To overcome this activation barrier, the choice of catalyst is paramount.
Catalyst Performance & Quantitative Comparison
To drive this reaction forward, we evaluate three distinct catalytic paradigms:
Homogeneous Brønsted Acid (Sulfuric Acid, H₂SO₄): The traditional baseline. It provides massive proton activity to force carbonyl protonation but complicates downstream workup.
Heterogeneous Solid Acid (Amberlyst-15): A macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic groups[3]. It offers phase-separated catalysis, eliminating aqueous waste.
Biocatalyst (Novozym 435): Immobilized Lipase B from Candida antarctica. It operates under highly mild, green conditions, relying on transition-state stabilization rather than brute-force pH shifts[4].
Table 1: Quantitative Comparison of Catalytic Systems for Butyl 4-Methoxybenzoate Synthesis
Catalyst System
Catalyst Type
Operating Temp (°C)
Reaction Time (h)
Typical Yield (%)
Catalyst Recovery
Environmental Impact (E-Factor)
H₂SO₄
Homogeneous
118 (Reflux)
1.5 - 2
85 - 92
None (Neutralized)
High (Aqueous Waste)
Amberlyst-15
Heterogeneous
118 (Reflux)
4 - 6
80 - 88
High (Filtration)
Low (Solvent Recycled)
Novozym 435
Biocatalytic
50 - 60
24 - 72
75 - 85
High (Filtration)
Very Low (Green)
Process Workflows and Mechanistic Pathways
Caption: Workflow comparing homogeneous, heterogeneous, and biocatalytic esterification pathways.
Caption: Mechanistic cycle of Amberlyst-15 catalyzed esterification overcoming substrate deactivation.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each methodology includes built-in physical or analytical checkpoints (In-Process Controls) that confirm the success of a step before the operator proceeds, minimizing downstream failures.
Protocol A: Homogeneous Esterification via H₂SO₄
Causality: Concentrated sulfuric acid provides the extreme proton density required to overcome the +R effect of the methoxy group, rapidly protonating the carbonyl oxygen to invite nucleophilic attack.
Reaction Setup: In a 100 mL round-bottom flask, combine 10 mmol of 4-methoxybenzoic acid with 50 mL of 1-butanol (acting as both reactant and solvent). Carefully add 0.5 mL of concentrated H₂SO₄.
Water Removal: Attach a Dean-Stark trap filled with 1-butanol and a reflux condenser. Heat to reflux (~118 °C).
Self-Validation (Reaction Progress): Monitor the Dean-Stark trap. The reaction is complete when exactly ~0.18 mL of water (theoretical yield for 10 mmol) has collected in the trap, indicating equilibrium has been fully pushed to the right.
Workup & Neutralization: Cool the mixture and transfer to a separatory funnel. Wash with 25 mL of 5% NaHCO₃ solution.
Self-Validation (Workup): Observe the organic/aqueous interface. The cessation of CO₂ gas evolution (bubbling) physically validates that all residual H₂SO₄ and unreacted 4-methoxybenzoic acid have been successfully neutralized.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ester.
Protocol B: Heterogeneous Solid-Acid Catalysis via Amberlyst-15
Causality: Amberlyst-15 utilizes a macroreticular structure with ~300Å pores[5], allowing 1-butanol and the acid to diffuse into the polymer matrix where localized high-acidity sulfonic groups catalyze the reaction without contaminating the bulk solvent[3].
Reaction Setup: Combine 10 mmol of 4-methoxybenzoic acid, 50 mL of 1-butanol, and 1.0 g of dry Amberlyst-15 resin in a flask equipped with a Dean-Stark trap.
Reflux: Heat the mixture to reflux for 4-6 hours.
Self-Validation (In-Process Control): Perform Thin-Layer Chromatography (TLC) using an 8:2 Hexane:Ethyl Acetate mobile phase. The protocol is self-validated to proceed to workup only when the UV-active spot for the acid (R_f ~ 0.2) completely disappears, leaving only the ester spot (R_f ~ 0.7).
Workup: Filter the reaction mixture while warm through a sintered glass funnel to recover the Amberlyst-15 beads.
Self-Validation (Catalyst Integrity): Visually inspect the recovered beads; they should remain structurally intact (not crushed or dissolved), validating their viability for recycling in subsequent batches.
Isolation: Evaporate the excess 1-butanol to obtain the pure product.
Protocol C: Biocatalytic Esterification via Novozym 435
Causality: Lipase B from Candida antarctica (Novozym 435) provides a pre-organized active site that stabilizes the tetrahedral intermediate via hydrogen bonding, bypassing the need for extreme pH[4]. Because it cannot operate above the boiling point of water, molecular sieves are strictly required to remove water and drive the thermodynamic equilibrium.
Reaction Setup: In a screw-capped flask, dissolve 10 mmol of 4-methoxybenzoic acid and 12 mmol of 1-butanol in 50 mL of hexane.
Catalyst & Desiccant Addition: Add 10-20% (by weight of the acid) of Novozym 435 and 2.0 g of freshly activated 4Å molecular sieves[4].
Incubation: Place the flask in an orbital shaking incubator at 50 °C for 48 hours.
Self-Validation (Analytical): Extract a 50 µL aliquot, dilute in hexane, and analyze via GC-FID. The protocol dictates that the reaction continues until the peak area of 4-methoxybenzoic acid drops below 5% relative to the ester peak.
Workup: Filter the mixture to remove both the immobilized enzyme and the molecular sieves. Evaporate the hexane to isolate the ester.
References
BenchChem. "Application Notes and Protocols: Esterification Reactions of 4-Methoxybenzoic Acid." BenchChem.
CK-12 Foundation. "Chemical Reactions of Carboxylic Acids." CK-12.
Arkivoc. "Amberlyst-15 in organic synthesis.
MDPI. "Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances." MDPI.
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comparative Evaluation of Butyl 4-Methoxybenzoate vs. Traditional Parabens: Antimicrobial Efficacy and Endocrine Profile
1. Executive Summary & Mechanistic Rationale
As formulation scientists and drug development professionals, we are constantly balancing antimicrobial efficacy against toxicological safety. Traditional parabens, such as butyl 4-hydroxybenzoate (butylparaben), have been the gold standard for preservation due to their broad-spectrum antimicrobial activity. However, their structural homology to estrogenic compounds has raised significant[1]. The phenolic hydroxyl group in parabens allows them to bind to estrogen receptors (ER), acting as weak endocrine disruptors[1].
To circumvent this liability without sacrificing preservative efficacy, the industry is shifting toward anisate esters, such as butyl 4-methoxybenzoate, as [2]. By replacing the hydroxyl group with a methoxy group, we alter the molecule's electronic and steric profile, effectively eliminating receptor binding while maintaining the lipophilicity required for [3].
2. Chemical and Structural Comparison
The core difference between these two molecules lies at the para-position of the benzoate ring.
Table 1: Physicochemical and Structural Comparison
3. Mechanistic Pathway: Endocrine Disruption vs. Evasion
The causality behind the endocrine disruption of parabens is rooted in molecular recognition. The ERα and ERβ binding pockets require a hydrogen bond donor to interact with key amino acid residues (Glu353 and Arg394). The phenolic -OH of butylparaben fulfills this requirement. Conversely, the -OCH3 group of butyl 4-methoxybenzoate acts only as a weak H-bond acceptor and introduces a steric clash within the receptor pocket, completely abolishing binding affinity.
Caption: Mechanistic comparison of Estrogen Receptor (ER) binding between parabens and anisate esters.
4. Antimicrobial Performance Profile
Both compounds exert their antimicrobial effects by partitioning into the lipid bilayers of microorganisms, disrupting membrane fluidity, and inhibiting cellular transport. The butyl chain provides the optimal lipophilicity (LogP > 3) to penetrate the membrane, while the aromatic ring disrupts lipid packing.
Note: Gram-negative bacteria exhibit higher MICs due to their outer lipopolysaccharide (LPS) layer, which acts as a permeability barrier against lipophilic esters.
5. Experimental Methodologies
To objectively validate the performance and safety of these compounds, we employ self-validating experimental systems.
Protocol 1: Broth Microdilution Assay for MIC Determination
Causality Focus: Standard optical density (OD600) readings are often confounded by the precipitation of highly lipophilic esters in aqueous broth. To solve this, we utilize resazurin dye. Metabolically active cells reduce blue resazurin to pink resorufin, providing a definitive, colorimetric endpoint that ignores compound precipitation.
Step-by-Step Workflow:
Stock Preparation: Dissolve the test compounds in DMSO. Causality: DMSO ensures complete solubilization of the lipophilic esters prior to aqueous introduction.
Serial Dilution: Dispense 100 µL of Mueller-Hinton broth (containing 0.5% Tween 80) into a 96-well plate. Perform a two-fold serial dilution of the test compounds. Causality: Tween 80 prevents the esters from [4].
Inoculation: Add 10 µL of standardized microbial suspension (
105
CFU/mL) to each well.
Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi)[4].
Colorimetric Read: Add 10 µL of 0.015% resazurin solution. Incubate for 2 hours. A color change from blue to pink indicates microbial viability. The MIC is the lowest concentration that remains blue.
Self-Validation: Include a positive control (e.g., Chloramphenicol) to ensure organism susceptibility, and a vehicle control (DMSO + Tween 80) to confirm the solvents do not inhibit growth[4].
Caption: Self-validating broth microdilution workflow for determining Minimum Inhibitory Concentration.
Protocol 2: In Vitro Estrogen Receptor (ER) Competitive Binding Assay
Causality Focus: To prove that the methoxy substitution eliminates endocrine activity, we measure the compound's ability to displace a fluorescently labeled estrogen ligand from recombinant ERα.
Step-by-Step Workflow:
Reagent Assembly: Combine recombinant human ERα, a fluorescent estrogen ligand, and the test compound in a 384-well black plate.
Incubation: Incubate in the dark at room temperature for 2 hours to reach binding equilibrium.
Polarization Measurement: Read fluorescence polarization (FP) using a microplate reader. High FP indicates the fluorescent ligand is bound to the massive receptor. Low FP indicates the test compound has successfully displaced the ligand.
Self-Validation: The assay must include 17β-estradiol as a positive control (defining 100% displacement) and a DMSO vehicle as a negative control (defining 0% displacement). The Z'-factor of the plate must be >0.5 to be considered valid, ensuring the signal-to-noise ratio is robust enough to detect weak interactions typical of parabens.
6. Formulation Dynamics
When integrating butyl 4-methoxybenzoate into emulsion compositions, it demonstrates excellent partitioning into the oil phase[2]. Unlike free organic acids (e.g., benzoic acid or anisic acid), which require a low pH (< 5.5) to remain in their active, un-ionized state, the anisate ester is pH-independent. This provides formulators with a broader operational pH window, making it a highly versatile, [2].
7. References
National Institutes of Health (PMC). "Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity." URL: [Link]
ACS Publications. "KPF6-Mediated Esterification and Amidation of Carboxylic Acids." URL: [Link]
Google Patents. "US9943477B2 - Emulsion compositions containing a novel preservative system." URL:
A Comparative Guide to the Mass Spectrometry Fragmentation of Butyl 4-Methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone for molecular identification and structural elucidation. This guide...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone for molecular identification and structural elucidation. This guide, designed for the discerning researcher, offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of butyl 4-methoxybenzoate. By comparing its fragmentation behavior with structurally related analogs, we provide a framework for understanding the key factors that govern the fragmentation of benzoate esters, a class of compounds prevalent in pharmaceuticals, fragrances, and as preservatives.
The Foundational Principles of Electron Ionization Mass Spectrometry
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This process begins with the bombardment of the sample with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule and the formation of a molecular ion (M•+). The inherent instability of this radical cation drives a cascade of fragmentation events, generating a unique mass spectrum that serves as a molecular fingerprint. The choice of EI-MS, particularly when coupled with Gas Chromatography (GC-MS), is predicated on its ability to generate rich, library-searchable spectra, making it a powerful tool for the unambiguous identification of volatile and semi-volatile compounds like butyl 4-methoxybenzoate.[1]
Deciphering the Fragmentation of Butyl 4-Methoxybenzoate: A Mechanistic Approach
The fragmentation of butyl 4-methoxybenzoate (Molecular Weight: 208.25 g/mol , Formula: C12H16O3) is governed by the presence of the aromatic ring, the ester functional group, and the methoxy substituent.[2] While a publicly available, detailed spectrum for butyl 4-methoxybenzoate is not readily accessible, its fragmentation can be confidently predicted by examining the well-documented patterns of its structural relatives, such as 4-methoxybenzoic acid and other benzoate esters.[3][4]
The primary fragmentation pathways are expected to involve:
Alpha-Cleavage: The cleavage of bonds adjacent to the carbonyl group of the ester.
McLafferty Rearrangement: A characteristic rearrangement of esters with a sufficiently long alkyl chain.
Cleavage of the Butyl Group: Fragmentation within the butyl chain.
Loss of Neutral Molecules: Elimination of small, stable molecules like carbon monoxide (CO) and formaldehyde (CH2O).
Below is a proposed fragmentation pathway for butyl 4-methoxybenzoate, illustrating the generation of key diagnostic ions.
Caption: Proposed primary fragmentation pathway of butyl 4-methoxybenzoate under electron ionization.
Comparative Fragmentation Analysis: Butyl 4-Methoxybenzoate and its Analogs
To provide a robust comparative framework, we will examine the expected fragmentation of butyl 4-methoxybenzoate against the known fragmentation of 4-methoxybenzoic acid and ethyl 4-methoxybenzoate.
Compound
Molecular Ion (m/z)
Key Fragment Ions (m/z) and Proposed Neutral Losses
Key Distinguishing Features
Butyl 4-Methoxybenzoate
208
152 (Loss of C4H8 via McLafferty rearrangement), 135 (Loss of •OC4H9), 107 (Loss of CO from 135), 57 (C4H9+)
Presence of the m/z 152 peak from the McLafferty rearrangement is highly diagnostic for the butyl ester. The butyl cation at m/z 57 is also expected.
151 (Loss of •C2H5), 135 (Loss of •OC2H5), 107 (Loss of CO from 135)
The loss of an ethoxy radical (•OC2H5) to form the m/z 135 ion is a primary fragmentation. The absence of a significant McLafferty rearrangement peak distinguishes it from longer-chain esters.
This comparative analysis highlights how the nature of the ester alkyl group and the presence of a carboxylic acid versus an ester functional group fundamentally alter the fragmentation pathways.
Experimental Protocol: GC-MS Analysis of Butyl 4-Methoxybenzoate
For researchers seeking to replicate or adapt this analysis, the following provides a robust, self-validating experimental protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of butyl 4-methoxybenzoate.
Objective: To obtain a clean, reproducible electron ionization mass spectrum of butyl 4-methoxybenzoate.
Inject 1 µL of the working solution into the GC-MS system.
Acquire the data in full scan mode.
Identify the chromatographic peak corresponding to butyl 4-methoxybenzoate.
Extract the mass spectrum from the apex of the peak.
Analyze the fragmentation pattern and compare it to reference libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.[9][10][11]
Caption: A generalized experimental workflow for the GC-MS analysis of butyl 4-methoxybenzoate.
Alternative Analytical Methodologies: A Comparative Overview
While GC-MS with EI is the gold standard for the analysis of volatile esters, alternative and complementary techniques can provide additional insights, particularly for complex matrices or when derivatization is not desirable.
Technique
Principle
Advantages for Butyl 4-Methoxybenzoate Analysis
Limitations
Liquid Chromatography-Mass Spectrometry (LC-MS)
Separation in the liquid phase followed by soft ionization (e.g., ESI, APCI).
Suitable for less volatile or thermally labile compounds; can be used for direct analysis of complex mixtures without extensive sample preparation.
Softer ionization techniques produce less fragmentation, making structural elucidation more challenging without tandem MS (MS/MS).
Tandem Mass Spectrometry (MS/MS)
A two-stage mass analysis where a precursor ion is selected and then fragmented.
Provides detailed structural information by establishing fragmentation pathways; enhances selectivity and sensitivity in complex matrices.[12]
Requires more specialized instrumentation and method development.
High-Resolution Mass Spectrometry (HRMS)
Measures mass-to-charge ratios with very high accuracy.
Allows for the determination of the elemental composition of the molecular ion and fragment ions, significantly increasing confidence in identification.
Higher instrument cost and more complex data analysis.
Conclusion
The mass spectrometry fragmentation of butyl 4-methoxybenzoate, when analyzed through the lens of established chemical principles and in comparison with its structural analogs, provides a clear and predictable pattern. The diagnostic McLafferty rearrangement and characteristic cleavages of the ester group serve as reliable identifiers. For researchers and professionals in drug development and related fields, a thorough understanding of these fragmentation pathways, coupled with robust analytical protocols, is paramount for accurate compound identification and structural characterization. The methodologies and comparative data presented in this guide offer a solid foundation for achieving these analytical goals.
References
CNKI. (n.d.). Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). tert-Butyl 4-methoxybenzoate. PubChem. Retrieved from [Link]
ResearchGate. (n.d.). Mechanistic investigations: A) GC–MS confirmation of formation of benzoate 10 during ether synthesis. Retrieved from [Link]
MDPI. (2023, June 28). Identification Of Benzoic Acid By Gc And Mass Spectrometry. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methoxy-, butyl ester. NIST Chemistry WebBook. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]
Bruker. (n.d.). Bruker NIST Mass Spectral Library. Retrieved from [Link]
Scientific Instrument Services. (n.d.). NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available. Retrieved from [Link]
Vaia. (n.d.). Problem 32 Account for the presence of peak.... Retrieved from [Link]
YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]
University of Wisconsin-River Falls. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methoxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
A Comparative Guide to the Efficacy of Butyl 4-Methoxybenzoate and Other Benzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and cosmetic sciences, the selection of appropriate excipients and active ingredients is paramount to ensuring product ef...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and cosmetic sciences, the selection of appropriate excipients and active ingredients is paramount to ensuring product efficacy and safety. Benzoic acid and its ester derivatives have long been recognized for their broad utility, particularly as antimicrobial preservatives. This guide provides an in-depth technical comparison of the efficacy of butyl 4-methoxybenzoate against other relevant benzoic acid esters, with a focus on their antimicrobial properties. By synthesizing available experimental data and elucidating the underlying structure-activity relationships, this document serves as a valuable resource for formulation scientists and researchers.
Introduction: The Versatility of Benzoic Acid Esters
Benzoic acid and its derivatives are a class of compounds characterized by a benzene ring attached to a carboxylic acid group. The esterification of this carboxyl group with various alcohols yields a diverse family of molecules with a wide range of physicochemical properties and biological activities.[1] These esters are widely employed as preservatives in food, cosmetics, and pharmaceutical preparations, owing to their ability to inhibit the growth of bacteria and fungi.[2] The antimicrobial efficacy of these compounds is intricately linked to their chemical structure, including the nature of the substituent on the benzene ring and the length of the alkyl chain of the ester group.[3]
This guide will focus on the comparative efficacy of butyl 4-methoxybenzoate, a less-common derivative, against its more widely studied counterparts, namely the alkyl esters of 4-hydroxybenzoic acid (parabens) and other alkyl 4-methoxybenzoates.
Comparative Analysis of Antimicrobial Efficacy
The primary measure of a compound's antimicrobial efficacy is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents the visible growth of a microorganism.[4] A lower MIC value indicates a more potent antimicrobial agent.
Structure-Activity Relationship: The Role of the Alkyl Chain
A well-established principle in the study of benzoic acid esters is that their antimicrobial activity is influenced by the length of the alkyl chain of the ester group. For p-hydroxybenzoic acid esters (parabens), the antimicrobial potency generally increases with the length of the alkyl chain.[2] This trend is often attributed to the increased lipophilicity of the molecule, which facilitates its passage through the microbial cell membrane.[3] Therefore, butylparaben is a more potent antimicrobial agent than methylparaben or ethylparaben.[5] While direct comparative studies on the alkyl 4-methoxybenzoate series are less common, a similar trend is expected.
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the available MIC data for butyl 4-methoxybenzoate and its comparators against a range of common microorganisms. It is important to note that direct comparative data for butyl 4-methoxybenzoate is limited, and some of the presented data is for structurally related compounds to infer potential efficacy.
Note: Data for 2-hydroxy-4-methoxybenzaldehyde and p-anisaldehyde are included as structurally related compounds to provide some insight into the potential antimicrobial activity of 4-methoxybenzoate derivatives. The different units (mg/L vs. µl/ml) should be considered when interpreting the data.
Antioxidant Potential: A Secondary Consideration
While primarily recognized for their antimicrobial properties, some benzoic acid derivatives also exhibit antioxidant activity. This activity is largely dependent on the presence of hydroxyl groups on the benzene ring, which can donate a hydrogen atom to scavenge free radicals.[5] Consequently, 4-methoxybenzoic acid and its esters are generally considered to be weak antioxidants compared to their 4-hydroxybenzoic acid counterparts.[10] The replacement of the electron-donating hydroxyl group with a methoxy group reduces the molecule's ability to stabilize free radicals. Therefore, in applications where antioxidant activity is a primary concern, 4-hydroxybenzoic acid esters would be the preferred choice.
Experimental Protocols
To ensure scientific integrity and reproducibility, standardized methodologies are crucial for evaluating the efficacy of antimicrobial agents. The following section details the protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a widely accepted method for assessing antimicrobial susceptibility.[4][11]
Materials:
Test compounds (e.g., butyl 4-methoxybenzoate, butylparaben)
Sterile 96-well microtiter plates
Bacterial and/or fungal strains
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
Sterile saline (0.85% NaCl)
0.5 McFarland turbidity standard
Spectrophotometer
Incubator
Procedure:
Preparation of Test Compounds:
Prepare a stock solution of each test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
Perform serial two-fold dilutions of the stock solution in the appropriate broth (MHB or RPMI-1640) within the 96-well microtiter plates to achieve a range of test concentrations.
Preparation of Inoculum:
From a fresh agar plate (18-24 hours old), select several isolated colonies of the test microorganism.
Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[4]
Dilute this standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[4]
Inoculation and Incubation:
Add the prepared inoculum to each well of the microtiter plate containing the diluted test compounds.
Include a positive control (broth with inoculum, no compound) and a negative control (broth with the highest concentration of the compound, no inoculum) for each plate.
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.[11]
Determination of MIC:
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.[4]
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Conclusion
The selection of an appropriate benzoic acid ester for a given application requires a careful consideration of its desired biological activity. For antimicrobial preservation, the length of the alkyl ester chain plays a significant role, with longer chains generally conferring greater potency. Butylparaben is a well-documented, effective broad-spectrum antimicrobial agent. While direct comparative data for butyl 4-methoxybenzoate is sparse, the established structure-activity relationships for this class of compounds suggest it likely possesses antimicrobial properties that warrant further investigation. Conversely, for applications requiring antioxidant activity, the presence of a free hydroxyl group is critical, making 4-hydroxybenzoic acid esters superior to their 4-methoxy counterparts. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative efficacy studies, enabling data-driven decisions in product development.
References
Benchchem. (n.d.). Application Notes and Protocols: Antimicrobial Activity of Benzoic Acid Derivatives.
Benchchem. (n.d.). Application Notes and Protocols: Testing the Antibacterial Activity of Substituted Benzoic Acids.
Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
CABI. (2022). Antimicrobial properties of phenolic acid alkyl esters. CABI Digital Library.
IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives.
ResearchGate. (2016). Cytotoxicity and Antimicrobial Action of Methyl and Butyl Paraben in Different Complex Co-Solvent Systems.
Wang, Y., et al. (2018). p-Anisaldehyde Exerts Its Antifungal Activity Against Penicillium digitatum and Penicillium italicum by Disrupting the Cell Wall Integrity and Membrane Permeability. Molecules.
Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
Ataman Kimya. (n.d.). BUTYLPARABEN.
MDPI. (2018). Anti-Phytopathogenic and Cytotoxic Activities of Crude Extracts and Secondary Metabolites of Marine-Derived Fungi. Marine Drugs.
American Pharmaceutical Review. (2012).
Wikipedia. (n.d.). Butylparaben.
ResearchGate. (n.d.). MIC value against Gram-positive bacteria and fungi.
ResearchGate. (n.d.). Antimicrobial activity (MIC values in mg/mL) of compounds.
Google Patents. (2018). WO2018143911A1 - Antibacterial composition including benzoic acid ester and methods of inhibiting bacterial growth utilizing the same.
ijpsr.com. (2020). phenolic acid derivatives as preservatives: synthesis, antioxidant, antimicrobial potential. International Journal of Pharmaceutical Sciences and Research.
Benchchem. (n.d.). 4-Methoxybenzoic Acid: A Comparative Analysis of its Efficacy and Safety as a Cosmetic Preservative.
ResearchGate. (n.d.). MIC (p-value 0.001 or less) and MBC of extracts that showed inhibition....
Frontiers. (2021). Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis. Frontiers in Microbiology.
PMC. (2024).
PubMed. (1998). Antifungal activity of morinol B derivatives of tetrahydropyran sesquilignan. Bioscience, Biotechnology, and Biochemistry.
Benchchem. (2025). Comparative Antimicrobial Properties of Ethyl Propanoate and Other Esters.
PubMed. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology.
PubMed. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
ResearchGate. (2015). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations.
A Senior Application Scientist's Guide to Cross-Validation of UV-Vis Spectra for Butyl 4-Methoxybenzoate
This guide provides an in-depth, objective comparison of cross-validation methodologies for the quantitative analysis of butyl 4-methoxybenzoate using UV-Vis spectroscopy. Designed for researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, objective comparison of cross-validation methodologies for the quantitative analysis of butyl 4-methoxybenzoate using UV-Vis spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating analytical system.
Introduction: The Imperative of Cross-Validation in Spectroscopic Analysis
In the realm of analytical chemistry, particularly within the pharmaceutical and chemical industries, the integrity of quantitative data is paramount. UV-Visible (UV-Vis) spectroscopy is a cornerstone technique for the quantification of chromophoric molecules like butyl 4-methoxybenzoate. Its simplicity, speed, and cost-effectiveness make it an attractive tool for routine analysis. However, the reliability of the data generated is contingent upon a rigorous validation of the analytical method.
Cross-validation serves as a critical component of this process, providing documented evidence that a method is suitable for its intended purpose. It is a systematic approach to verifying that an analytical method will consistently produce accurate and precise results when faced with the inevitable variations encountered in real-world laboratory settings. This guide will explore two key facets of cross-validation: Instrumental Cross-Validation and Inter-Analyst and Sample Matrix Cross-Validation .
Foundational Principles: UV-Vis Spectroscopy of Butyl 4-Methoxybenzoate
Butyl 4-methoxybenzoate, a substituted benzene derivative, possesses a chromophore that absorbs ultraviolet radiation. The methoxy and butyl ester groups influence the electronic transitions within the benzene ring, resulting in a characteristic absorption spectrum. Based on data from structurally similar compounds, such as n-butyl p-hydroxybenzoate, the expected wavelength of maximum absorbance (λmax) for butyl 4-methoxybenzoate in a non-polar solvent like methanol is anticipated to be in the range of 250-260 nm.[1]
The quantitative analysis is underpinned by the Beer-Lambert Law, which posits a linear relationship between the absorbance of a solution and the concentration of the analyte at a constant path length.
Experimental Protocol: Acquiring the UV-Vis Spectrum of Butyl 4-Methoxybenzoate
A robust and reproducible experimental protocol is the bedrock of any successful validation. The following section details the methodology for acquiring the UV-Vis spectrum of butyl 4-methoxybenzoate, with a focus on the rationale behind each step.
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with a matched pair of 1 cm quartz cuvettes.
Rationale for Solvent Selection
Methanol is chosen as the solvent for several key reasons:
Transparency in the UV Range: Methanol exhibits minimal absorbance in the UV region where butyl 4-methoxybenzoate is expected to absorb, thus reducing background interference.
Solubility: Butyl 4-methoxybenzoate is readily soluble in methanol, facilitating the preparation of accurate standard solutions.
Minimal Solvatochromic Effects: While solvent polarity can influence the λmax, methanol provides a consistent and well-characterized environment for this class of compounds.
Standard Solution Preparation
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of butyl 4-methoxybenzoate and dissolve it in a 100 mL volumetric flask with methanol. Ensure complete dissolution before making up to the mark.
Working Stock Solution (100 µg/mL): Pipette 10 mL of the primary stock solution into a 100 mL volumetric flask and dilute to the mark with methanol.
Calibration Standards: Prepare a series of calibration standards by diluting the working stock solution to concentrations ranging from 2 µg/mL to 20 µg/mL. This range is selected to encompass a linear portion of the Beer-Lambert plot and is typical for this type of analysis.[2]
Spectral Acquisition
Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.
Blanking: Use methanol as the blank to zero the instrument across the desired wavelength range (e.g., 200-400 nm).
λmax Determination: Scan a mid-range concentration standard (e.g., 10 µg/mL) to determine the experimental λmax.
Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax.
Linearity Assessment: Plot a graph of absorbance versus concentration and perform a linear regression analysis. An R-squared value (R²) greater than 0.999 is indicative of good linearity.[2]
Cross-Validation Methodologies: A Comparative Approach
With a validated baseline method, we can now delve into the specifics of cross-validation. This section will compare two distinct but complementary approaches.
Instrumental Cross-Validation
Objective: To ensure that the analytical method is robust and transferable between different spectrophotometers within a laboratory or between different laboratories.
Methodology:
Instrument A (Primary Instrument): The instrument used for the initial method development and validation.
Instrument B (Secondary Instrument): A different model or unit of a UV-Vis spectrophotometer.
Procedure:
Prepare a fresh set of calibration standards and at least three quality control (QC) samples (low, medium, and high concentrations) within the calibration range.
Analyze the standards and QC samples on both Instrument A and Instrument B on the same day by the same analyst.
Generate a calibration curve and calculate the concentrations of the QC samples on each instrument.
Data Comparison and Acceptance Criteria:
The results from both instruments should be compared based on the following parameters:
Parameter
Acceptance Criteria
λmax
Difference of ≤ 2 nm between instruments
Calibration Curve Slope
Relative difference of ≤ 5%
R² of Calibration Curve
≥ 0.999 on both instruments
Calculated QC Concentrations
Relative percent difference (RPD) of ≤ 15%
Diagram of Instrumental Cross-Validation Workflow:
Caption: Logical flow for inter-analyst and sample matrix validation.
Data Summary and Interpretation
The following table presents a hypothetical but realistic dataset from the cross-validation studies described above.
Cross-Validation Type
Parameter
Instrument A / Analyst 1 (Neat)
Instrument B / Analyst 2 (Neat)
Analyst 1 (Spiked Matrix)
Result
Instrumental
λmax (nm)
258
257
-
PASS
Calibration Slope
0.0485
0.0492
-
PASS
R²
0.9998
0.9996
-
PASS
QC Low (5 µg/mL)
4.95 µg/mL
5.10 µg/mL
-
PASS (RPD = 2.9%)
QC Mid (10 µg/mL)
10.05 µg/mL
9.85 µg/mL
-
PASS (RPD = 2.0%)
QC High (15 µg/mL)
15.10 µg/mL
14.80 µg/mL
-
PASS (RPD = 2.0%)
Inter-Analyst
QC Mid (10 µg/mL)
10.05 µg/mL
10.20 µg/mL
-
PASS (RPD = 1.5%)
Sample Matrix
QC Mid (10 µg/mL)
10.05 µg/mL
-
9.80 µg/mL (98% Recovery)
PASS
This data demonstrates a successful cross-validation. The instrumental cross-validation shows that the method is transferable between different spectrophotometers. The inter-analyst validation confirms the method's ruggedness, and the sample matrix validation indicates that the chosen sample preparation and analysis method are not significantly affected by the sample matrix, ensuring accurate quantification in real-world samples.
Conclusion: The Path to Confident Quantitative Analysis
A thoroughly cross-validated UV-Vis spectroscopic method for the quantitative analysis of butyl 4-methoxybenzoate provides a high degree of confidence in the generated data. By systematically challenging the method with variations in instrumentation, analysts, and sample matrices, we build a comprehensive understanding of its performance characteristics. This rigorous approach, grounded in the principles of scientific integrity and guided by international standards such as the ICH Q2(R1) guidelines, is essential for ensuring the quality, safety, and efficacy of pharmaceutical and chemical products.
References
Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026). Indus Journal of Bioscience Research. [Link]
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-332. [Link]
Jermouni, C., et al. (2021). Application of the Cross-Validation Method to the Calibration Functions in the Validation Process of an Indirect Analysis Method: Determination of Organic Compounds in Water by UV-Visible Spectrophotometry. Journal of Chemical and Pharmaceutical Research, 13(2), 01-08. [Link]
Phenomenex. (2023). What is the Matrix Effect. [Link]
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Operational Guide for the Safe Handling and Disposal of Butyl 4-Methoxybenzoate As a Senior Application Scientist, I have observed that establishing robust, self-validating safety protocols is just as critical as the exp...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide for the Safe Handling and Disposal of Butyl 4-Methoxybenzoate
As a Senior Application Scientist, I have observed that establishing robust, self-validating safety protocols is just as critical as the experimental chemistry itself. Butyl 4-methoxybenzoate (CAS 6946-35-6) is a versatile ester frequently utilized in advanced organic synthesis, such as1[1], and pharmaceutical development. While it offers excellent chemical utility, its status as a combustible organic liquid demands precise logistical handling. This guide provides a comprehensive, step-by-step operational plan for the safe handling, spill containment, and EPA/RCRA-compliant disposal of Butyl 4-methoxybenzoate, ensuring both laboratory safety and environmental integrity.
Physicochemical Profile & Causality of Hazards
To design an effective disposal plan, we must first understand the molecular behavior of the compound. Butyl 4-methoxybenzoate is synthesized from 4-methoxybenzoic acid (anisic acid), a parent compound widely recognized for its use as a 2[2]. As an ester derivative, Butyl 4-methoxybenzoate presents as a 1[1] at room temperature.
Property
Value / Description
Operational Implication
Chemical Formula
C₁₂H₁₆O₃
Non-halogenated; dictates waste segregation into clean burn streams.
Prone to rapid spreading during spills; requires solid particulate absorbents.
Solubility
Insoluble in water
Aqueous cleaning is ineffective for primary spill recovery.
Reactivity
Stable under standard conditions
Must be stored away from strong oxidizing agents to prevent exothermic reactions.
Mechanistic Insight: The Logic of Waste Segregation
Why do we strictly segregate Butyl 4-methoxybenzoate into Non-Halogenated Organic Waste ? The causality lies in combustion thermodynamics. Because the molecule consists entirely of carbon, hydrogen, and oxygen, high-temperature incineration yields clean combustion products: carbon dioxide (CO₂) and water (H₂O).
If mistakenly mixed with halogenated waste (containing chlorine or fluorine), the incineration process requires significantly higher temperatures and specialized alkaline scrubbers to neutralize the resulting acidic gases (e.g., HCl, HF) and prevent the formation of highly toxic dioxins. Therefore, maintaining a strict non-halogenated waste stream is a fundamental requirement for environmental safety and cost-effective waste management.
Standard Operating Procedure (SOP): Spill Response & Containment
Trustworthiness through self-validating protocols: Every action in the event of a chemical release must be methodical and verifiable. Because Butyl 4-methoxybenzoate is a hydrophobic oil, water must never be used for initial cleanup, as it will simply expand the contamination zone.
Step-by-Step Spill Containment Workflow:
Area Isolation & PPE Verification: Immediately evacuate non-essential personnel from the spill zone. The responder must don fresh nitrile gloves (verify no micro-tears), splash-proof safety goggles, and a flame-resistant lab coat.
Source Control: If the spill is originating from a tipped vessel or leaking drum, carefully upright the container to halt the flow, provided it is safe to do so.
Absorption: Deploy an inert absorbent material directly onto the spill. 3[3] is highly recommended for neutralizing and absorbing organic esters. Surround the perimeter of the spill first to prevent outward migration, then cover the center.
Mechanical Collection: Allow sufficient time for the oil to be fully absorbed into the matrix of the vermiculite. Using non-sparking tools (e.g., a polypropylene dustpan and brush), sweep the saturated absorbent into a chemically resistant, sealable high-density polyethylene (HDPE) container.
Secondary Decontamination: Only after the bulk liquid has been mechanically removed should the surface be washed with a surfactant-based detergent and water to eliminate any residual slickness.
Visualizing the Operational Workflow
The following diagram illustrates the logical progression from spill detection to final RCRA-compliant disposal.
Workflow for Butyl 4-methoxybenzoate spill containment and RCRA-compliant waste disposal.
Logistical Disposal Plan
To ensure full compliance with environmental regulations, laboratories must implement a strict chain of custody for the collected waste.
Step-by-Step Disposal Protocol:
Primary Containment: Place all saturated absorbents, contaminated PPE, and residual chemical into a designated "Non-Halogenated Organic Waste" solid waste drum or carboy. Do not overfill; leave at least 10% headspace to accommodate potential vapor expansion.
Regulatory Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Non-Halogenated Organics (Contains Butyl 4-methoxybenzoate)" and include the exact accumulation start date.
Storage Logistics: Store the sealed waste container in a designated Secondary Containment Area. This area must be well-ventilated, kept below 25°C, and strictly isolated from incompatible materials such as strong acids, bases, or oxidizers.
Final Disposal: Coordinate with a licensed hazardous waste management vendor. The mandated and most environmentally sound method of disposal for Butyl 4-methoxybenzoate is high-temperature incineration at an EPA-approved facility, which ensures complete thermal destruction of the organic framework.
Personal protective equipment for handling Butyl 4-methoxybenzoate
Advanced Laboratory Safety & Operational Guide: Handling Butyl 4-Methoxybenzoate Executive Overview As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic...
As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic science. Butyl 4-methoxybenzoate (also known as n-butyl anisate, or its isomer tert-butyl 4-methoxybenzoate) is a versatile ester widely utilized in organic synthesis, including advanced KPF6-mediated amidation and esterification workflows[1]. While it is a highly valuable intermediate in drug development, its lipophilic nature and potential to act as an irritant demand rigorous personal protective equipment (PPE) and operational protocols. This guide provides a self-validating system for researchers to handle this compound safely, ensuring both scientific integrity and personnel protection.
Physicochemical Profile & Hazard Causality
Understanding the physical properties of a chemical is the first step in mitigating its risks.
Identity: Butyl 4-methoxybenzoate (CAS: 6946-35-6) and its tert-butyl derivative (CAS: 833-79-4) possess a molecular weight of 208.25 g/mol [2][3].
Hazard Mechanism: As an ester of 4-methoxybenzoic acid (anisic acid)[4], this compound exhibits significant lipophilicity. This chemical property allows it to readily partition into the stratum corneum (the outermost layer of the skin). Upon contact, it can cause localized defatting and irritation (Hazard Code: Xi)[4].
Inhalation Risk: While its vapor pressure is relatively low at room temperature, aerosolization during vigorous stirring, sonication, or transfer under pressure can generate inhalable droplets that irritate the respiratory mucosa.
Quantitative PPE Matrix
To prevent exposure, we must establish a barrier system tailored to the compound's specific permeation kinetics.
PPE Component
Specification
Scientific Justification
Replacement Protocol
Hand Protection
Nitrile (≥0.11 mm thickness) or Butyl Rubber
High resistance to lipophilic organic esters; prevents transdermal absorption and localized defatting.
Replace every 2-4 hours or immediately upon visible contamination.
Eye Protection
ANSI Z87.1-compliant Safety Goggles
Prevents corneal damage from accidental aerosolized droplets or splashes during solvent addition.
Sanitize post-operation; replace if scratched.
Body Protection
Flame-retardant lab coat (Nomex or 100% Cotton)
Mitigates localized skin exposure and provides a barrier against secondary flammability risks from co-solvents.
Launder weekly or immediately post-spill.
Respiratory
Fume Hood (Face velocity 80-100 fpm)
Primary engineering control to capture volatile organic vapors and aerosols.
Certify annually.
Operational Protocol: Synthesis Application
To demonstrate the practical handling of Butyl 4-methoxybenzoate, we outline a standard laboratory procedure for its use in chemical synthesis (e.g., isolation after esterification)[1]. This protocol is designed to be a self-validating system, ensuring safety at every step.
Step 1: Pre-Operation Verification
Ensure the fume hood is operational and clear of clutter.
Don all required PPE (Nitrile gloves, goggles, lab coat).
Self-Validation Checkpoint: Verify that the fume hood flow monitor reads within the safe zone (80-100 fpm). If the alarm sounds, do not open the chemical container.
Step 2: Weighing and Transfer
Place an anti-static weigh boat on the analytical balance inside a vented enclosure or draft shield.
Using a clean stainless-steel spatula (for solid derivatives) or a positive displacement pipette (for oils), carefully transfer the required mass of Butyl 4-methoxybenzoate (e.g., 47.0 mg for a standard small-scale reaction)[1].
Causality Insight: Why use a positive displacement pipette for the liquid form? Standard air-displacement pipettes are calibrated for aqueous solutions. The vapor pressure and viscosity of organic esters can cause dripping or inaccurate volume delivery due to air cushion expansion. Positive displacement pipettes eliminate this air cushion, ensuring precise stoichiometric addition and preventing benchtop contamination.
Self-Validation Checkpoint: Verify the mass on the balance stabilizes. A drifting mass indicates solvent evaporation or moisture absorption, signaling a compromised seal or inadequate draft shield.
Step 3: Reaction Setup & Execution
Dissolve the compound in the appropriate organic solvent (e.g., EtOAc/Hexane mixtures)[1].
If utilizing the compound as a substrate for transamidation, add the necessary catalysts and reagents slowly to prevent exothermic splattering.
The following diagram illustrates the critical safety checkpoints when handling Butyl 4-methoxybenzoate during a standard synthetic workflow.
Figure 1: Operational safety and emergency response workflow for handling Butyl 4-methoxybenzoate.
Spill Response & Disposal Plan
Even with rigorous protocols, accidental releases can occur. The following steps dictate the immediate response:
Spill Remediation:
Evacuate & Assess: If the spill is large (>50 mL) or outside the fume hood, alert personnel and evacuate the immediate area.
Containment: Don fresh PPE. Surround the spill with an inert absorbent material (e.g., vermiculite, dry sand, or proprietary chemical absorbent pads). Do not use combustible materials like sawdust.
Neutralization & Collection: Sweep the absorbed mixture using a non-sparking brush and dustpan. Place the waste into a designated, clearly labeled, sealable hazardous waste container.
Surface Decontamination: Wash the spill area with a mild detergent and water solution to remove residual lipophilic traces.
Waste Disposal:
Segregation: Butyl 4-methoxybenzoate waste must be segregated from strong oxidizing agents[4].
Causality Insight: Why segregate from strong oxidizers? Esters are organic compounds that can act as fuel sources. Mixing them with oxidizing agents lowers the activation energy for combustion, creating a severe fire or explosion hazard.
Disposal Method: Submit to the institutional Environmental Health and Safety (EHS) department for high-temperature incineration in accordance with EPA/local regulations. Do not discharge into the municipal sewer system.